molecular formula C9H7BrN2O2 B1416165 methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 870235-32-8

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1416165
CAS No.: 870235-32-8
M. Wt: 255.07 g/mol
InChI Key: VBGVGEOVGDOBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGVGEOVGDOBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653294
Record name Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870235-32-8
Record name Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

In the landscape of contemporary medicinal chemistry, the pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a privileged heterocyclic system. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the integrated pyridine ring offers unique opportunities for modulating physicochemical properties and exploring novel vector interactions with protein targets. This guide focuses on a particularly valuable, albeit less commercially documented, derivative: methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate .

While a specific CAS number for this compound is not readily found in major chemical databases, its parent heterocycle, 4-bromo-1H-pyrrolo[2,3-c]pyridine, is cataloged under CAS Number 69872-17-9 .[1] The strategic placement of the bromine atom at the 4-position and the methyl carboxylate at the 2-position of the 6-azaindole core provides a powerful and versatile platform for the synthesis of complex molecules aimed at a range of therapeutic targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and potential applications of this key intermediate.

Physicochemical Properties and Structural Attributes

Based on the analysis of its constituent parts and related analogs, the key physicochemical properties of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be predicted.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C9H7BrN2O2Derived from structure
Molecular Weight 255.07 g/mol Calculated from formula
Appearance Likely a solid at room temperatureBased on related compounds[2][3][4][5][6]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)Inferred from general properties of similar heterocyclic esters[7]
Stability Stable under normal laboratory conditions, should be stored in a cool, dry, dark placeStandard practice for halogenated heterocycles[1]

The core structure, depicted below, features an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The bromine atom at C4 serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions. The methyl ester at C2 provides a site for further chemical modification, such as amidation, or can influence the electronic properties of the ring system.

Caption: Structure of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Proposed Synthesis Pathway

This proposed pathway leverages readily available starting materials and employs robust, well-characterized reactions, ensuring a high degree of confidence in its feasibility.

G start 4-bromo-3-nitropyridine intermediate1 Condensation Product start->intermediate1 Diethyl oxalate, Base (e.g., NaOEt) intermediate2 Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate intermediate1->intermediate2 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) product Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate intermediate2->product Transesterification (MeOH, Acid/Base catalyst)

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed):
  • Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), 4-bromo-3-nitropyridine is added portion-wise at a controlled temperature. Diethyl oxalate is then added dropwise, and the reaction mixture is stirred, typically at elevated temperatures, to facilitate the condensation reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reductive Cyclization: The crude condensation product is then subjected to reductive cyclization. This can be achieved through various methods, such as using iron powder in acetic acid or catalytic hydrogenation with palladium on carbon. This step is crucial as it forms the pyrrole ring of the 6-azaindole scaffold.

  • Transesterification: The resulting ethyl ester can be converted to the methyl ester via transesterification. This is typically accomplished by refluxing the ethyl ester in methanol with a catalytic amount of acid (e.g., H2SO4) or base (e.g., NaOMe).

Chemical Reactivity and Functionalization

The chemical utility of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is largely dictated by the reactivity of the bromine atom at the C4 position. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for building molecular complexity.

G start Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, Base heck Heck Reaction (Alkenes) start->heck Pd catalyst, Base sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu catalyst, Base

Caption: Key cross-coupling reactions at the C4 position.

These transformations allow for the introduction of a wide array of substituents at the C4 position, enabling the exploration of structure-activity relationships (SAR) in a targeted manner. For instance, Suzuki coupling can be employed to introduce various aryl or heteroaryl moieties, a common strategy in the development of kinase inhibitors.

Applications in Drug Discovery and Development

The pyrrolopyridine scaffold is a cornerstone in the design of numerous biologically active agents. The strategic substitution pattern of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate makes it a highly attractive building block for several therapeutic areas.

  • Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a hinge-binding motif that can be mimicked by the 6-azaindole core. The functional handles on the target molecule allow for the elaboration of substituents that can target the solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity. Derivatives of the related pyrrolo[2,3-b]pyridine scaffold have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[8][9]

  • Phosphodiesterase (PDE) Inhibitors: The pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been successfully utilized to develop selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases. The methyl ester of the title compound can be readily converted to a diverse library of amides for screening against PDE isoforms.

  • Antiviral and Anticancer Agents: The broader class of pyrrolopyridines has demonstrated a wide spectrum of biological activities, including antiviral (e.g., against HIV-1 integrase) and anticancer properties.[10] The ability to rapidly diversify the 4-position of the 6-azaindole core makes this an invaluable tool for generating novel compounds for high-throughput screening in these disease areas.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not available, the expected NMR and mass spectrometry data can be inferred from related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrrole.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, as well as the sp²-hybridized carbons of the bicyclic core.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Conclusion and Future Outlook

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate represents a high-value, versatile building block for the synthesis of novel therapeutic agents. Although its dedicated CAS number is not yet prominent, its synthesis is achievable through established chemical transformations. The strategic positioning of its functional groups provides a robust platform for the application of modern synthetic methodologies, enabling the rapid generation of diverse chemical libraries. For researchers and organizations engaged in the discovery and development of kinase inhibitors, PDE inhibitors, and other targeted therapies, this 6-azaindole derivative offers a compelling starting point for innovation.

References

  • Lead Sciences. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Available from: [Link]

  • Sunshine Pharma. Methyl 4-Bromo-1H-Pyrrole-2-Carboxylate CAS 934-05-4. Available from: [Link]

  • PubChem. Methyl 4-bromo-1H-pyrrole-2-carboxylate. Available from: [Link]

  • Szkatuła, D., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14(3), 231. Available from: [Link]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • Google Patents. Pyrrolo[2,3-D]pyrimidine derivatives.
  • ResearchGate. Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. Available from: [Link]

  • Pipzine Chemicals. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Available from: [Link]

  • PubChem. Pyrrolo[2,3-D]pyrimidine compounds. Available from: [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • Google Patents. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Supporting Information. Available from: [Link]

  • ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

Sources

Navigating the Physicochemical Landscape of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Preliminary Technical Data Sheet

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scarcity of Experimental Data

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a substituted 6-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Despite its potential utility as a synthetic intermediate, a thorough review of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical and spectral data for this specific molecule. This document serves as a preliminary technical guide, consolidating the available computed data and providing context through general synthetic strategies for the parent 6-azaindole framework. It is crucial for researchers to note that while computed properties offer valuable estimations, they must be confirmed through empirical testing for any rigorous application.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to confirm its structure and identity. Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is defined by a pyrrole ring fused to a pyridine ring, with a bromine substituent on the pyridine moiety and a methyl carboxylate group on the pyrrole ring.

  • IUPAC Name: methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Synonyms: Methyl 4-bromo-6-azaindole-2-carboxylate

  • CAS Number: 870235-32-8[1]

  • Molecular Formula: C₉H₇BrN₂O₂[1]

  • Molecular Weight: 255.07 g/mol

Caption: Molecular Structure of the title compound.

Physicochemical Properties (Computed)

In the absence of experimentally verified data, we present computed properties sourced from chemical databases. These values are predictions based on computational models and should be treated as estimations.

PropertyValueSource
Molecular Weight 255.07 g/mol PubChem
XLogP3 2.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 253.96909 DaPubChem
Monoisotopic Mass 253.96909 DaPubChem
Topological Polar Surface Area 55 ŲPubChem
Heavy Atom Count 14PubChem

Note: All properties in this table are computationally derived and have not been experimentally confirmed.

Synthesis and Methodological Rationale: The 6-Azaindole Core

One of the most robust and versatile methods for constructing indole and azaindole scaffolds is the Bartoli indole synthesis .[2][5] This reaction is particularly advantageous as it utilizes readily available nitropyridines as starting materials.

Causality Behind the Bartoli Approach: The core principle of the Bartoli synthesis is the reaction of a nitro-aromatic compound with an excess of a vinyl Grignard reagent. The choice of a substituted nitropyridine is strategic. The nitro group activates the aromatic ring for nucleophilic attack by the Grignard reagent. The presence of a halogen, such as chlorine, on the pyridine ring (often alpha to the nitrogen) has been shown to improve reaction yields.[2][5] This halogen can later be removed via hydrogenolysis or used as a handle for further functionalization, demonstrating a self-validating system where a functional group aids in the primary reaction and offers subsequent synthetic utility.

General_Bartoli_Synthesis_Workflow start Substituted Nitropyridine reaction Bartoli Reaction (Nucleophilic Attack & 3,3-Sigmatropic Rearrangement) start->reaction grignard Vinyl Magnesium Bromide (Excess) grignard->reaction intermediate Cyclized Intermediate reaction->intermediate Forms heterocyclic core workup Aqueous Workup (e.g., NH₄Cl) intermediate->workup product 6-Azaindole Core (e.g., 4-Bromo-1H-pyrrolo[2,3-c]pyridine) workup->product Rearomatization purification Purification (Chromatography) product->purification final Functionalized 6-Azaindole purification->final

Caption: General workflow for 6-azaindole synthesis.

Representative Protocol: Synthesis of a 6-Azaindole Core via Bartoli Reaction

The following is a generalized protocol adapted from established literature for the synthesis of azaindoles from nitropyridines.[2][5] This is not a validated protocol for the title compound but serves as an authoritative example of the methodology.

Objective: To synthesize a 6-azaindole core from a corresponding 4-substituted-3-nitropyridine.

Materials:

  • 4-Bromo-3-nitropyridine (Starting Material)

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Ammonium Chloride (NH₄Cl) aqueous solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the 4-bromo-3-nitropyridine.

  • Dissolution: Anhydrous THF is added to dissolve the starting material under a positive pressure of nitrogen.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the exothermicity of the Grignard addition and prevent side reactions.

  • Grignard Addition: Vinylmagnesium bromide (typically 3-4 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The excess of the Grignard reagent is necessary to drive the reaction to completion, as it is consumed in multiple steps of the mechanism.

  • Warming and Reaction: After the addition is complete, the reaction mixture is allowed to warm slowly to a higher temperature (e.g., -20 °C) and stirred for several hours (typically 8-12 h) to allow the sigmatropic rearrangement and cyclization to occur.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. This step neutralizes the reaction mixture and hydrolyzes any remaining Grignard reagent.

  • Extraction: The aqueous phase is separated and extracted multiple times with an organic solvent such as ethyl acetate. This ensures the complete transfer of the organic product from the aqueous layer.

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt like MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel to isolate the desired 6-azaindole product.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not widely available, general precautions for similar heterocyclic compounds should be followed.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable.

Conclusion

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate remains a molecule of potential interest for which the fundamental physical and chemical properties are not yet well-characterized in the public domain. This guide provides the most current, albeit limited, information available, focusing on its identity and computed properties. The included general synthetic methodologies for the 6-azaindole core offer a scientifically grounded starting point for researchers aiming to synthesize and characterize this and related compounds. It is imperative that future work includes the empirical determination and publication of its physical constants and spectral data to fully enable its potential in chemical and pharmaceutical research.

References

  • Dobbs, A. P., et al. (2000). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 65(24), 8130–8134.
  • Bogolubsky, A. V., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2248–2252.
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). A General Method for the Preparation of 4- and 6-Azaindoles. Retrieved from [Link]

  • Tetrahedron. (n.d.). METHYL 4-BROMO-1H-PYRROLO[2,3-C]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]

Sources

Structure Elucidation of Methyl 4-bromo-6-azaindole-2-carboxylate: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indole in the design of therapeutic agents, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of a representative substituted azaindole, methyl 4-bromo-6-azaindole-2-carboxylate. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to explain the causal logic behind the analytical strategy. It details an integrated workflow employing High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique is presented with a field-tested protocol, an expert interpretation of expected data, and an explanation of how each piece of evidence contributes to the unambiguous confirmation of the molecular structure. This self-validating system of analysis ensures the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Significance of the Azaindole Core

Azaindoles, or pyrrolopyridines, are heterocyclic compounds where a nitrogen atom replaces one of the carbon atoms in the benzene ring of an indole.[4] This seemingly minor change can significantly modulate key physicochemical properties such as solubility, pKa, and lipophilicity, while also introducing a new hydrogen bond acceptor to interact with biological targets.[2] Consequently, 4-, 5-, 6-, and 7-azaindole derivatives are of profound interest in drug discovery, with numerous examples of potent kinase inhibitors that leverage the unique electronic and steric features of this scaffold.[2][4]

The precise substitution pattern on the azaindole core is critical for biological activity. Therefore, unambiguous structural confirmation of newly synthesized analogues like methyl 4-bromo-6-azaindole-2-carboxylate is a foundational requirement for advancing any drug development program. This guide establishes a robust and logical workflow for achieving this confirmation.

The Analytical Elucidation Workflow

The structural elucidation of a novel compound is a process of systematic evidence gathering, where each analytical technique provides a unique piece of the molecular puzzle. The workflow is designed to be sequential and confirmatory, starting with the determination of molecular formula and proceeding to the detailed mapping of atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Backbone & Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (HRMS) Determine Molecular Formula & Halogen Presence FTIR Infrared Spectroscopy (FTIR) Identify Key Functional Groups (C=O, N-H) MS->FTIR Informs functional group possibilities Confirmation Data Integration Unambiguous Structure Confirmed MS->Confirmation Confirms Mass NMR_1D 1D NMR (¹H, ¹³C) Map Proton/Carbon Environments & Count FTIR->NMR_1D Confirms functional groups seen in NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity & Assemble Fragments NMR_1D->NMR_2D Provides basis for NMR_2D->Confirmation Provides final proof of connectivity

Caption: High-level workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Formula

The first step is to determine the elemental composition. High-resolution mass spectrometry provides the necessary accuracy to distinguish between compounds with the same nominal mass.

Experimental Protocol (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500 with a resolution of >60,000 to ensure accurate mass measurement.

Expected Data & Interpretation

For methyl 4-bromo-6-azaindole-2-carboxylate (C₉H₇BrN₂O₂):

  • Molecular Weight: The calculated monoisotopic mass is 269.9749 g/mol .

  • Expected Ion: The primary ion observed will be [M+H]⁺ at m/z 270.9822.

  • The Bromine Isotope Pattern: The most critical diagnostic feature is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic doublet for any bromine-containing ion, with the [M+H]⁺ peak at m/z 270.9822 and an [M+2+H]⁺ peak at m/z 272.9801 of almost identical intensity.[5] This pattern is a definitive indicator of the presence of a single bromine atom.

Table 1: Predicted HRMS Data

IonCalculated m/zObserved m/z (Expected)Isotopic Peak (m/z)Intensity Ratio
[M+H]⁺270.9822~270.9822272.9801~1:1
  • Fragmentation Analysis: Tandem MS (MS/MS) can reveal key structural fragments. Common losses for this molecule would include the methoxy group (-•OCH₃) or the entire carbomethoxy group (-•COOCH₃).[6][7]

Infrared Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing corroborating evidence for the proposed structure.[8][9]

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹, co-adding 16-32 scans to achieve a good signal-to-noise ratio.

  • Background Correction: Perform a background scan under identical conditions without the sample and subtract it from the sample spectrum.[10]

Expected Data & Interpretation

Key vibrational frequencies provide a characteristic fingerprint:

  • ~3350 cm⁻¹ (N-H Stretch): A moderately sharp peak corresponding to the pyrrole N-H bond. The position and sharpness can be influenced by hydrogen bonding in the solid state.[11]

  • ~1715 cm⁻¹ (C=O Stretch): A very strong, sharp absorption characteristic of the ester carbonyl group.[10][12] This is one of the most prominent peaks in the spectrum.

  • 1620-1450 cm⁻¹ (C=C/C=N Aromatic Stretch): A series of absorptions of varying intensity resulting from the vibrations of the fused pyrrolopyridine ring system.

  • ~1250 cm⁻¹ (C-O Stretch): A strong peak associated with the C-O single bond of the ester group.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the proton and carbon skeleton and confirming the precise location of all substituents.[9]

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often advantageous for heterocyclic compounds as it solubilizes them well and shifts the N-H proton into an observable region.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H).

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Proton-decoupled carbon spectrum.

    • 2D COSY: To establish ¹H-¹H spin-spin coupling networks.

    • 2D HSQC: To correlate each proton with its directly attached carbon.

    • 2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the final structure.

¹H NMR: Proton Environment Analysis
  • N-H Proton (1H): Expected as a broad singlet far downfield (>12 ppm in DMSO-d₆), indicating an acidic proton on a nitrogen within an aromatic system.

  • Aromatic Protons (3H):

    • H3: A singlet around 7.5-8.0 ppm. Its position on the electron-deficient pyrrole ring, adjacent to the ester, shifts it downfield. It has no vicinal proton neighbors.

    • H5 & H7: These two protons on the pyridine ring will appear as two distinct doublets. H7, being adjacent to the ring nitrogen, is expected to be further downfield (~8.5-8.8 ppm) than H5 (~8.2-8.4 ppm). They will show a small coupling constant (⁴J ≈ 2-3 Hz), characteristic of a meta-relationship.

  • Methyl Protons (3H): A sharp singlet around 3.9-4.0 ppm, characteristic of methyl ester protons.

¹³C NMR: Carbon Skeleton Analysis

Nine distinct carbon signals are expected:

  • C=O (Ester): ~160-165 ppm.

  • Aromatic Carbons:

    • C4 (C-Br): The carbon bearing the bromine will be shifted significantly and its signal may be less intense. Expected around 110-115 ppm.

    • Other Aromatic Carbons: Six signals in the range of ~105-150 ppm, corresponding to C2, C3, C3a, C5, C7, and C7a.

  • -OCH₃ (Methyl): ~52-55 ppm.

2D NMR: Assembling the Pieces

2D NMR is not merely confirmatory; it is the essential tool for proving the proposed structure over other possible isomers.

  • COSY: Will show a cross-peak between the signals for H5 and H7, confirming their coupling relationship and their presence on the same ring.

  • HSQC: Will unambiguously link the signals of H3, H5, H7, and the methyl protons to their respective carbon atoms (C3, C5, C7, and -OCH₃).

  • HMBC: This is the key experiment for final proof. It reveals multi-bond correlations that piece the entire structure together.

Caption: Key HMBC correlations confirming pyridine ring substitution.

Table 2: Summary of Expected NMR Data (in DMSO-d₆)

Assignment¹H δ (ppm)Multiplicity¹³C δ (ppm)Key HMBC Correlations
NH>12.0br s-C2, C3, C7a
C2--~140H3, OCH₃
C3~7.8s~115C2, C3a, C4
C3a--~130H3, H5
C4--~112H3, H5
C5~8.3d~120C4, C7, C3a
C7~8.6d~145C5, C7a
C7a--~148NH, H7, H5
C=O--~162OCH₃, H3
OCH₃~3.9s~53C=O, C2

Data Integration and Final Confirmation

The structure of methyl 4-bromo-6-azaindole-2-carboxylate is confirmed by the collective, self-validating evidence:

  • HRMS establishes the correct elemental formula (C₉H₇BrN₂O₂) and confirms the presence of a single bromine atom via the 1:1 M⁺ / M+2⁺ isotopic pattern.[5]

  • FTIR confirms the presence of the key N-H (~3350 cm⁻¹) and ester C=O (~1715 cm⁻¹) functional groups.[11][12]

  • ¹H and ¹³C NMR show the correct number of proton and carbon signals for the proposed structure.

  • 2D NMR (COSY, HSQC, and HMBC) provides the definitive proof of connectivity, linking the methyl ester to the C2 position, placing the bromine at C4, and confirming the relative positions of all protons on the heterocyclic core.

For crystalline materials, single-crystal X-ray diffraction would serve as the ultimate, unambiguous confirmation of the structure by providing a precise 3D map of atomic positions.[1][13]

Conclusion

The structural elucidation of novel heterocyclic compounds like methyl 4-bromo-6-azaindole-2-carboxylate relies on a synergistic and logical application of modern spectroscopic techniques. By systematically integrating data from HRMS, FTIR, and a suite of 1D and 2D NMR experiments, a researcher can build an unassailable case for the proposed molecular structure. This rigorous, evidence-based approach is fundamental to the integrity of chemical research and is an absolute prerequisite for the advancement of such compounds in medicinal chemistry and drug discovery programs.

References

  • [Supporting Information for a related chemical synthesis]. (n.d.). Royal Society of Chemistry.
  • [X-ray crystal structures of azaindole derivatives]. (n.d.). ResearchGate. Retrieved from [Link]

  • [The Azaindole Framework in the Design of Kinase Inhibitors]. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Retrieved from [Link]

  • [Azaindole Therapeutic Agents]. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • [13C spectra of indole and methylindoles]. (1976). The Journal of Organic Chemistry. Retrieved from [Link]

  • [Molecular Structure Characterisation and Structural Elucidation]. (n.d.). Intertek. Retrieved from [Link]

  • [Synthesis and Cytotoxic Activity of Novel Indole Derivatives]. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • [Regioselective synthesis of pyrrole and indole-fused isocoumarins]. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • [Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy]. (2020). ResearchGate. Retrieved from [Link]

  • [JAM 2026 Chemistry (CY) Syllabus]. (n.d.). Retrieved from [Link]

  • [Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate]. (n.d.). Retrieved from [Link]

  • [Structure Determination and Aromatic Heterocyclic Chemistry]. (n.d.). University College Dublin. Retrieved from [Link]

  • [FT-IR spectrum of control indole]. (n.d.). ResearchGate. Retrieved from [Link]

  • [Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde]. (2024). MDPI. Retrieved from [Link]

  • [Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction]. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • [Supplementary Information for Methylation of Indoles]. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • [Structure elucidation – Knowledge and References]. (n.d.). Taylor & Francis. Retrieved from [Link]

  • [Methyl 4-bromo-1H-pyrrole-2-carboxylate]. (n.d.). PubChem. Retrieved from [Link]

  • [Combination of 1H and 13C NMR Spectroscopy]. (n.d.). Retrieved from [Link]

  • [The known syntheses of 7-methyl-4-azaindole]. (n.d.). ResearchGate. Retrieved from [Link]

  • [FTIR spectra of indole and polyindole]. (n.d.). ResearchGate. Retrieved from [Link]

  • [Fragmentation and Interpretation of Mass Spectra]. (n.d.). Retrieved from [Link]

  • [Mass Spectrometry - Fragmentation Patterns]. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • [Mass Spectrometry: Fragmentation]. (n.d.). Retrieved from [Link]

  • [Preparation method of 4-bromo-7-methylindole-2-carboxylic acid]. (n.d.). Google Patents.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]

  • [Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction]. (2020). ACS Publications. Retrieved from [Link]

  • Patel, P. S., et al. (2012). Synthesis and characterization of 3-(p-aminophenyl)-6-bromo-2-methyl-quinazolin-4-one and its Schiff bases. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

Sources

Synthesis Pathway for Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

[1]

Executive Summary

This technical guide details the synthesis of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (also known as methyl 4-bromo-6-azaindole-2-carboxylate).[1] This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, FGFR) due to the unique electronic properties of the 6-azaindole core and the orthogonal reactivity of the 4-bromo (Suzuki/Buchwald coupling) and 2-ester (amidation/reduction) handles.[1]

The recommended pathway is the Hemetsberger-Knittel Indole Synthesis .[1] This route is selected for its high regioselectivity, ability to install the 2-carboxylate moiety directly, and tolerance of the oxidation-sensitive pyridine ring.[1] Unlike the Bartoli or Fischer syntheses, the Hemetsberger route avoids harsh acidic conditions and pyrophoric reagents, making it scalable and robust for halogenated precursors.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the pyrrole ring via a nitrene insertion into a pyridine C-H bond.[1]

  • Target: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.[1]

  • Disconnection: C2–C3 alkene formation and N1–C7a bond closure.

  • Key Intermediate: Methyl 2-azido-3-(3-bromo-4-pyridyl)acrylate.[1]

  • Starting Material: 3-Bromoisonicotinaldehyde (3-bromo-4-formylpyridine).[1]

Pathway Logic[1]
  • Regiocontrol: The precursor 3-bromoisonicotinaldehyde possesses a formyl group at C4 and a bromine at C3.[1]

  • Cyclization: The Hemetsberger cyclization involves the thermal decomposition of a vinyl azide to a nitrene.[1] This highly reactive species inserts into the adjacent C-H bond (C5-H) rather than the C-Br bond (C3-Br).[1]

  • Outcome: The cyclization onto C5 closes the ring to form the [2,3-c] isomer, leaving the bromine atom intact at the position that becomes C4 of the indole system.[1]

RetrosynthesisTargetTarget MoleculeMethyl 4-bromo-6-azaindole-2-carboxylateIntermediateVinyl Azide IntermediateMethyl 2-azido-3-(3-bromo-4-pyridyl)acrylateTarget->IntermediateNitrene Insertion(Thermolysis)SMStarting Material3-BromoisonicotinaldehydeIntermediate->SMAldol Condensation(Base-mediated)ReagentMethyl AzidoacetateReagent->Intermediate+

Figure 1: Retrosynthetic disconnection showing the Hemetsberger-Knittel strategy.

Detailed Experimental Protocol

Stage 1: Condensation (Azidoacrylate Formation)

This step constructs the carbon skeleton of the pyrrole ring.[1]

Reagents:

  • 3-Bromoisonicotinaldehyde (1.0 equiv)[1]

  • Methyl azidoacetate (4.0 equiv)[1]

  • Sodium methoxide (NaOMe) (4.0 equiv)[1]

  • Methanol (anhydrous)[1][2]

Protocol:

  • Preparation: In a flame-dried flask under argon, dissolve 3-bromoisonicotinaldehyde (e.g., 5.0 g) and methyl azidoacetate (12.4 g) in anhydrous methanol (50 mL).

  • Addition: Cool the solution to -10 °C (ice/salt bath). Dropwise add a solution of NaOMe (25% wt in MeOH) over 30 minutes. Critical: Maintain temperature below 0 °C to prevent decomposition of the azide.

  • Reaction: Stir at -5 °C to 0 °C for 2–4 hours. Monitor by TLC (formation of a less polar yellow spot) or LCMS.[1]

  • Workup: Quench the reaction by pouring the mixture into ice-cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1][3]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at < 30 °C . The product, methyl 2-azido-3-(3-bromo-4-pyridyl)acrylate , is a yellow solid.[1]

    • Yield Expectation: 60–80%.[1]

    • Safety Note: Do not heat the crude azide residue.[1] Store in the dark at -20 °C if not using immediately.[1]

Stage 2: Thermolysis (Cyclization)

This step forms the bicyclic core via a nitrene intermediate.[1]

Reagents:

  • Xylene (isomer mixture) or Toluene (degassed)[1]

Protocol:

  • Setup: Prepare a reaction vessel equipped with a reflux condenser and a blast shield. Charge with Xylene (approx. 20 mL per gram of azide) and heat to a rolling reflux (140 °C ).

  • Addition: Dissolve the crude vinyl azide from Stage 1 in a minimum amount of Xylene. Add this solution dropwise to the refluxing solvent over 1–2 hours.

    • Why: High dilution and slow addition prevent intermolecular side reactions (polymerization) and manage the exothermic nitrogen release.[1]

  • Completion: Continue refluxing for 1–2 hours after addition is complete. Nitrogen evolution will cease.[1]

  • Workup: Cool the solution to room temperature. In many cases, the product precipitates upon cooling.[1] If not, concentrate the xylene under reduced pressure.[1]

  • Purification: Recrystallize from Methanol/DCM or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Product:Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate .

    • Appearance: Off-white to pale yellow solid.[1][2]

Reaction Mechanism & Logic

The success of this pathway relies on the specific reactivity of the nitrene intermediate.[1]

  • Azide Decomposition: At ~140 °C, the vinyl azide loses N₂ to generate a singlet vinyl nitrene.[1]

  • Insertion: The electrophilic nitrene attacks the adjacent aromatic ring.[1]

    • Path A (Preferred): Insertion into the C5–H bond.[1] This forms the desired [2,3-c] system.

    • Path B (Disfavored): Insertion into the C3–Br bond.[1] This is energetically unfavorable due to the strength of the C-Br bond and steric bulk.[1]

  • Aromatization: The resulting 2H-azirine or zwitterionic intermediate undergoes a 1,5-sigmatropic shift (or tautomerization) to restore aromaticity, yielding the stable 6-azaindole.[1]

MechanismStep1Vinyl Azide(Precursor)Step2Vinyl Nitrene(Transient Species)Step1->Step2- N2 (Heat)Step3C-H Insertion(at Pyridine C5)Step2->Step3RegioselectiveStep4Product4-Bromo-6-azaindoleStep3->Step4Aromatization

Figure 2: Mechanistic flow of the thermolysis step.[1]

Analytical Data & Validation

To ensure the integrity of the synthesized compound, verify the following physicochemical properties.

ParameterExpected Value / Characteristic
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H, NH), 8.8 (s, 1H, H6-Pyridine), 8.1 (s, 1H, H7-Pyridine), 7.2 (s, 1H, H3-Pyrrole), 3.9 (s, 3H, OMe).[1][2] Note: The singlet at 8.8 and 8.1 confirms the 4,5-substitution pattern on the pyridine ring.
LC-MS [M+H]⁺ = 255/257 (1:1 Isotopic Pattern for Br)
Appearance Pale yellow to tan crystalline solid

Safety & Handling

  • Azides: Organic azides with a (C+O)/N ratio < 3 are potentially explosive.[1] While methyl azidoacetate is generally handled in solution, never distill it to dryness or subject the neat residue to mechanical shock.[1]

  • Xylene Reflux: Perform the thermolysis behind a blast shield.[1] Ensure the condenser is efficient to prevent solvent loss and potential superheating.[1]

  • Pyridine Derivatives: 3-bromoisonicotinaldehyde is a skin irritant and potential sensitizer.[1] Handle in a fume hood.

References

  • Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103, 194–204.[1]

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1]

  • Popowycz, F., et al. (2003).[1] Synthesis of 4-substituted 7-azaindoles via the Hemetsberger–Knittel reaction. Tetrahedron, 59(10), 1753-1759.[1]

  • ChemicalBook. (2024).[1][3][4] Product entry: 4-Bromo-1H-pyrrolo[2,3-c]pyridine.[1][3][5]

  • Synblock. (2024). Product entry: Ethyl 6-bromo-4-azaindole-2-carboxylate. [1]

The Multifaceted Biological Activities of Pyrrolo[2,3-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,3-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of pyrrolo[2,3-c]pyridine derivatives, with a primary focus on their anticancer, antimicrobial, and kinase inhibitory properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these activities. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Pyrrolo[2,3-c]pyridine Core - A Versatile Pharmacophore

Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are bicyclic aromatic compounds composed of a fused pyrrole and pyridine ring. This unique arrangement imparts a distinct electronic and structural profile, making them attractive scaffolds for interaction with a variety of biological targets. Their structural similarity to endogenous purines allows them to function as effective mimics of ATP, the universal energy currency and a key substrate for kinases, thus providing a strong rationale for their development as kinase inhibitors. The versatility of this core structure allows for extensive chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] This guide will explore the significant therapeutic avenues being pursued with this promising class of compounds.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrrolo[2,3-c]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest. For instance, certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have been shown to induce apoptosis in HepG2 liver cancer cells. This is accompanied by an increase in the expression of pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3] Furthermore, these compounds can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from progressing through their division cycle.[3][4]

Cytotoxicity Data

The cytotoxic effects of pyrrolo[2,3-c]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
1H-pyrrolo[3,2-c]pyridine derivativesHeLa, SGC-7901, MCF-70.12 - 0.21[5]
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativesE. coli3.35[1]
Halogenated pyrrolo[2,3-d]pyrimidine derivativesVarious cancer cell lines29 - 59[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[6]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol: [7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[2,3-c]pyridine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kinase Inhibition: Targeting Dysregulated Signaling Pathways

The structural resemblance of the pyrrolo[2,3-c]pyridine scaffold to adenine makes it an ideal candidate for targeting the ATP-binding site of protein kinases.[8] Dysregulation of kinase activity is a hallmark of many cancers and other diseases, making kinase inhibitors a major class of therapeutic agents.

Targeted Kinases and Signaling Pathways

Pyrrolo[2,3-c]pyridine derivatives and their isomers have been shown to inhibit a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1]

    • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation.[1]

    • FGFR (Fibroblast Growth Factor Receptor): Abnormal FGFR signaling is implicated in various cancers, and targeting this pathway is a promising therapeutic strategy.[9]

  • Non-Receptor Tyrosine Kinases:

    • FMS Kinase (Colony-Stimulating Factor-1 Receptor): Overexpressed in several cancers, making it a viable target.[10]

  • Cyclin-Dependent Kinases (CDKs):

    • CDK8: A key regulator of transcription, its inhibition can downregulate oncogenic signaling pathways like WNT/β-catenin.[4]

  • Glycogen Synthase Kinase 3β (GSK-3β): A crucial enzyme in various cellular processes, including the hyperphosphorylation of tau protein in Alzheimer's disease.[11]

Signaling Pathway Diagram: Inhibition of the WNT/β-catenin Pathway by a CDK8 Inhibitor

WNT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Frizzled Frizzled WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation TCF/LEF TCF/LEF beta_Catenin->TCF/LEF Enters Nucleus and Co-activates CDK8_Inhibitor Pyrrolo[2,3-c]pyridine CDK8 Inhibitor CDK8 CDK8 CDK8_Inhibitor->CDK8 Inhibits Target_Genes Target Gene Transcription TCF/LEF->Target_Genes CDK8->beta_Catenin Indirectly Inhibits Activity

Caption: Inhibition of CDK8 by a pyrrolo[2,3-c]pyridine derivative disrupts the WNT/β-catenin signaling pathway.[4]

Kinase Inhibition Data

The potency of these inhibitors is often expressed as IC50 values.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-b]pyridine derivativeCDK848.6[4]
Pyrrolo[3,2-c]pyridine derivative (1r)FMS30[10]
Halogenated pyrrolo[2,3-d]pyrimidine derivative (5k)EGFR79[1][2]
Halogenated pyrrolo[2,3-d]pyrimidine derivative (5k)Her240[1][2]
Halogenated pyrrolo[2,3-d]pyrimidine derivative (5k)VEGFR2136[3]
Halogenated pyrrolo[2,3-d]pyrimidine derivative (5k)CDK2204[2]
Pyrrolo[2,3-b]pyridine derivative (4h)FGFR17[9]
Pyrrolo[2,3-b]pyridine derivative (4h)FGFR29[9]
Pyrrolo[2,3-b]pyridine derivative (4h)FGFR325[9]
Pyrrolo[2,3-b]pyridine derivative (41)GSK-3β0.22[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity and inhibition. A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. Luminescence-based assays, such as the Kinase-Glo® assay, are frequently used for this purpose.

Step-by-Step Protocol: [4]

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase buffer. Serially dilute the pyrrolo[2,3-c]pyridine inhibitor.

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, and inhibitor.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature.

  • ATP Detection: Add the Kinase-Glo® reagent, which contains luciferase and luciferin. The luciferase utilizes the remaining ATP to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Experimental Workflow Diagram

kinase_assay_workflow start Start reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) start->reagent_prep reaction_setup Reaction Setup in 384-well plate (Kinase + Substrate + Inhibitor) reagent_prep->reaction_setup initiate_reaction Initiate Reaction (Add ATP) reaction_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation atp_detection ATP Detection (Add Kinase-Glo® Reagent) incubation->atp_detection luminescence_measurement Measure Luminescence atp_detection->luminescence_measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) luminescence_measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrrolo[2,3-c]pyridine derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.

Spectrum of Activity and MIC Values

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeE. coli3.35[1]
Pyrrolo[2,3-d]pyrimidine derivativeS. aureus5[12]
Pyrrolo[2,3-d]pyrimidine derivativeE. coli6[12]
Pyrrolo[2,3-d]pyrimidine derivativeM. luteus3-4[12]
Pyrrolo[2,3-d]pyrimidine derivative (10)Candida sp.Comparable to Ketoconazole[13]
Pyrrolo[2,3-d]pyridine-3-carboxylate (12)Various bacteriaMost active in series[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol: [14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Serially dilute the pyrrolo[2,3-c]pyridine derivative in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Emerging research suggests that pyrrolo[2,3-c]pyridine and its isomers may have neuroprotective properties, offering potential therapeutic strategies for neurodegenerative disorders like Alzheimer's disease.

Mechanism of Action

One key mechanism is the inhibition of Glycogen Synthase Kinase 3β (GSK-3β). Overactivity of GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[11] Inhibition of GSK-3β can also lead to the accumulation of β-catenin, which is involved in neurogenesis.[5] Some pyrrolopyrimidine antioxidants have been shown to prevent neuronal loss and attenuate reductions in cerebellar cGMP and ATP in animal models.[15]

Signaling Pathway Diagram: Neuroprotective Effect of a GSK-3β Inhibitor

GSK3b_pathway GSK3b_Inhibitor Pyrrolo[2,3-b]pyridine GSK-3β Inhibitor GSK3b GSK-3β GSK3b_Inhibitor->GSK3b Inhibits beta_Catenin_Accumulation β-catenin Accumulation GSK3b_Inhibitor->beta_Catenin_Accumulation Leads to Tau Tau Protein GSK3b->Tau Phosphorylates beta_Catenin_Degradation β-catenin Degradation GSK3b->beta_Catenin_Degradation Promotes Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau Neurogenesis Neurogenesis beta_Catenin_Accumulation->Neurogenesis Promotes

Caption: Inhibition of GSK-3β by a pyrrolo[2,3-b]pyridine derivative can reduce tau hyperphosphorylation and promote neurogenesis.[5][11]

Conclusion and Future Directions

The pyrrolo[2,3-c]pyridine scaffold and its isomers represent a highly versatile and promising platform for the development of novel therapeutics. Their demonstrated efficacy as anticancer, antimicrobial, and kinase inhibitory agents underscores their significance in medicinal chemistry. The ability to systematically modify the core structure provides a powerful tool for optimizing potency, selectivity, and drug-like properties. Future research will likely focus on further elucidating the intricate mechanisms of action of these compounds, exploring novel therapeutic applications, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the pyrrolo[2,3-c]pyridine nucleus holds great promise for addressing unmet medical needs.

References

  • Chiacchio, M.A., Iannazzo, D., Romeo, R., Giofre`, S.V., Legnani, L. (2019). Synthesis and structure-activity- relationship of 3,4-Diaryl-1H-pyrrolo[2,3-b]pyridines as irreversible. Inhibitors of mutant EGFR-L858R/T790M. Eur. J.Pharm. Sci., 128, 91–96.
  • Al-Oaidi, M., Al-Rashida, M., El-Gamal, M. I., Ali, A., Abdel-Maksoud, M. S., Oh, C.-H., & Choi, H.-Y. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 10(1), 1-13.
  • Veselov, M. S., Ivanenkov, Y. A., Aladinskaya, A. V., Aladinskiy, V. A., & Yamidanov, R. S. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239.
  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., & Metwally, K. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6685.
  • Liu, X., Wang, Y., Zhang, Y., Li, Y., Wang, C., & Liu, X. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12246.
  • Sun, Z., Li, Y., Wang, Y., & Li, Q. (2024).
  • Ahangar, N., & Dastmalchi, S. (2019).
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Adil, B. H., Al-Shammari, A. M.
  • Gu¨nther, M., Laux, J., & Laufer, S. (2019). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Pharmaceutical Sciences and Research, 11(7), 2465-2470.
  • Wang, Y., Zhang, Y., Li, Y., Wang, C., & Liu, X. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746.
  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., & Metwally, K. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6685.
  • Sethy, V. H., Wu, H., Oostveen, J. A., & Hall, E. D. (1996). Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats. Experimental neurology, 140(1), 79-83.
  • Deraeve, C., Dautant, A., & Bœuf, A. (2014).
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Xun, Q. Q., Zhang, J., Feng, L., Ma, Y. Y., Li, Y., & Shi, X. L. (2024). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296993.
  • Bakr, R. B., & El-Sayed, W. A. (2019). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2, 3‐b]pyridine and Pyrrolo[2, 3‐d]pyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 238-249.
  • BenchChem. (2025).
  • Romagnoli, R., Baraldi, P. G., & Preti, D. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current topics in medicinal chemistry, 17(10), 1147-1169.
  • Xun, Q. Q., Zhang, J., Feng, L., Ma, Y. Y., Li, Y., & Shi, X. L. (2024). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116086.
  • Tsvetanova, E., Zheleva, D., & Valcheva, V. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(7), 1431.

Sources

chemical structure of methyl 4-bromo-6-azaindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, synthesis, and medicinal chemistry applications of methyl 4-bromo-6-azaindole-2-carboxylate , a critical intermediate in the development of kinase inhibitors and other heterocyclic therapeutics.

Executive Summary

  • Compound Name: Methyl 4-bromo-6-azaindole-2-carboxylate[1][2]

  • CAS Number: 870235-32-8[1][2]

  • Systematic Name: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [3][4][5]
  • Molecular Weight: 255.07 g/mol [3][4]

  • Core Scaffold: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine)

  • Key Functionality:

    • C4-Bromide: An electrophilic handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.

    • C2-Ester: A masking group for carboxylic acids, enabling amide coupling or heterocycle formation.

    • N1-H: A nucleophilic site for alkylation or protection.

Structural Analysis & Numbering

The 6-azaindole scaffold is a bioisostere of indole and purine, characterized by a pyridine ring fused to a pyrrole ring. The positioning of the nitrogen atom in the six-membered ring is critical for its electronic properties and binding interactions (e.g., H-bond acceptor capability in kinase hinge regions).

Numbering System

The numbering follows the IUPAC standard for fused heterocycles.

  • N1: Pyrrole nitrogen (H-bond donor).

  • C2: Substituted with the methyl ester.[1][2][4]

  • C3: Unsubstituted methine.

  • C3a: Bridgehead carbon.

  • C4: Substituted with Bromine (adjacent to the bridgehead).[1][2][6]

  • C5: Unsubstituted methine.

  • N6: Pyridine nitrogen (H-bond acceptor).

  • C7: Methine adjacent to N6.

  • C7a: Bridgehead carbon.

Visualization

ChemicalStructure Figure 1: Connectivity and Numbering of Methyl 4-bromo-6-azaindole-2-carboxylate N1 N1 (H) C2 C2 N1->C2 C3 C3 C2->C3 Ester COOMe C2->Ester C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 Br Br C4->Br N6 N6 C5->N6 C7 C7 N6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a Fusion

Synthetic Pathways

The synthesis of 2-functionalized 6-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust route to the 2-carboxylate derivative is the Hemetsberger-Knittel Indole Synthesis , which constructs the pyrrole ring from a substituted pyridine aldehyde.

Retrosynthetic Analysis
  • Target: Methyl 4-bromo-6-azaindole-2-carboxylate.[1][2][7]

  • Disconnection: N1–C2 and C3–C3a bonds.

  • Precursor: Methyl 2-azido-3-(5-bromo-3-pyridyl)acrylate.

  • Starting Material: 5-Bromo-3-pyridinecarboxaldehyde.

Step-by-Step Protocol
Step 1: Aldol Condensation

Reaction of 5-bromo-3-pyridinecarboxaldehyde with methyl azidoacetate in the presence of a base (typically NaOMe or NaOEt) at low temperature (-10°C to 0°C).

  • Reagent: Methyl azidoacetate (often generated in situ or handled with care due to explosivity).

  • Product: Methyl 2-azido-3-(5-bromo-3-pyridyl)acrylate.

  • Note: The Z-isomer is typically formed, which is required for the subsequent cyclization.

Step 2: Hemetsberger-Knittel Cyclization

Thermolysis of the vinyl azide intermediate in a high-boiling solvent (e.g., xylene, toluene, or mesitylene) at reflux (110–140°C).

  • Mechanism:

    • Loss of N

      
       generates a vinyl nitrene.
      
    • The nitrene inserts into the adjacent C–H bond of the pyridine ring.

    • Regioselectivity: The nitrene can insert at C2 or C4 of the pyridine ring.

      • Insertion at C4 yields the 6-azaindole (pyrrolo[2,3-c]pyridine).

      • Insertion at C2 yields the 4-azaindole (pyrrolo[3,2-b]pyridine).

    • The 5-bromo substituent on the starting pyridine directs the cyclization; however, mixtures are common and require chromatographic separation.

Synthetic Workflow Diagram

Synthesis Figure 2: Hemetsberger-Knittel Synthesis of the Target Compound SM 5-Bromo-3-pyridinecarboxaldehyde Intermediate Methyl 2-azido-3-(5-bromo-3-pyridyl)acrylate SM->Intermediate Aldol Condensation Reagent Methyl Azidoacetate (NaOMe, MeOH, -10°C) Reagent->Intermediate Product Methyl 4-bromo-6-azaindole-2-carboxylate (Target) Intermediate->Product Cyclization (C4 Attack) Isomer Methyl 6-bromo-4-azaindole-2-carboxylate (By-product) Intermediate->Isomer Cyclization (C2 Attack) Thermolysis Reflux in Xylene (-N2, Nitrene Insertion) Thermolysis->Product

Reactivity & Medicinal Chemistry Applications

This scaffold serves as a versatile building block ("handle") in drug discovery, particularly for designing ATP-competitive kinase inhibitors.

Functionalization Logic
PositionMoietyReactivity / Application
C4 (Br) BromideSuzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups (e.g., pyrazoles, phenyls) to access the hydrophobic pocket of kinases.Buchwald-Hartwig Amination: Introduction of amines.
C2 (Ester) Methyl EsterHydrolysis: Conversion to carboxylic acid for amide coupling (peptidomimetics).Reduction: Conversion to alcohol/aldehyde for further extension.Heterocyclization: Formation of oxadiazoles or benzimidazoles.
N1 (NH) Pyrrole NHAlkylation/Arylation: Tuning solubility and permeability. Often protected (e.g., SEM, Boc) during C4/C2 manipulations.
N6 Pyridine NH-Bond Acceptor: Critical interaction point with the hinge region of kinase enzymes (e.g., JAK, ROCK, PIM kinases).
Experimental Data Summary
  • Physical State: Off-white to yellow solid.

  • Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.

  • Purity Assessment: HPLC (>95% recommended for biological assays),

    
    H NMR (DMSO-
    
    
    
    ).
  • Storage: -20°C, desiccated (ester is susceptible to hydrolysis; bromide is light-sensitive).

References

  • Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103, 194–204.
  • Léger, J. M., et al. (2006). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron, 62(36), 8689. (Detailed discussion on regioselectivity in azaindole synthesis).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 37818549: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Link

  • Accela ChemBio. Product Catalog: Methyl 4-Bromo-6-azaindole-2-carboxylate (CAS 870235-32-8).[1][2] Link

  • Roy, P. J., et al. (2008). Synthesis of 4-azaindoles and 6-azaindoles via the Hemetsberger Reaction. Synthesis, 2008(16), 2583-2588.

Sources

Methodological & Application

Suzuki coupling reaction protocol using methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Executive Summary

This guide details the protocol for functionalizing methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Compound 1 ) via Suzuki-Miyaura cross-coupling. The 6-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, PIM, and FGFR inhibitors). However, the presence of the electrophilic C4-bromide, the Lewis-basic pyridine nitrogen (N6), and the acidic pyrrole proton (N1) presents a unique "triad of reactivity" that requires careful catalyst and base selection to prevent catalyst poisoning and protodeboronation.

Strategic Analysis & Mechanistic Insight

Substrate Challenges
  • Catalyst Poisoning: The pyridine nitrogen at position 6 (N6) is unhindered and can coordinate strongly to Pd(II) species, arresting the catalytic cycle.

  • Acidic N1-H: The electron-withdrawing ester at C2 increases the acidity of the N1 proton (

    
    ). Under basic Suzuki conditions, this generates an azaindolyl anion, which is a poor electrophile and can form insoluble Pd-amidates.
    
  • Ester Sensitivity: The C2-methyl ester is susceptible to hydrolysis under harsh basic conditions (e.g., strong hydroxide bases at high reflux).

Optimization Strategy

To mitigate these issues, this protocol utilizes a "Ligand-Overload" strategy using bulky, electron-rich phosphines (e.g., SPhos, XPhos) or bidentate ligands (dppf) to outcompete the substrate's nitrogen coordination. We recommend two methods:

  • Method A (Direct): For rapid screening using robust catalysts.

  • Method B (Protected): For scale-up or difficult coupling partners, involving N1-protection (Boc/SEM).

Experimental Protocols

Method A: Direct Coupling (High Throughput / Rapid Screening)

Best for: Electron-rich boronic acids, small-scale synthesis (<100 mg).

Reagents:

  • Substrate: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the substrate, boronic acid, and base.

  • Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly under positive inert gas pressure.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 85°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: ~255/257) and emergence of the product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

    • Note: Acidify the aqueous layer slightly (pH 5-6) if the product contains basic nitrogens to ensure extraction.

Method B: High-Efficiency Protocol (Challenging Substrates)

Best for: Heteroaryl boronic acids, scale-up (>1 g), or if Method A fails due to catalyst deactivation.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)

    • Rationale: Buchwald ligands (XPhos/SPhos) form highly active monoligated Pd(0) species that prevent N6-coordination.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation: In a separate vial, stir Pd₂(dba)₃ and XPhos in the solvent for 10 mins at RT to generate the active catalyst.

  • Reaction Assembly: Add the pre-formed catalyst solution to the vessel containing Substrate, Boronic Acid, and K₃PO₄.

  • Reaction: Heat at 100°C for 2–6 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH or Hex/EtOAc).

Data Presentation & Troubleshooting

Table 1: Reaction Optimization Matrix

VariableConditionOutcomeNotes
Base Na₂CO₃Moderate YieldSlow reaction; incomplete conversion often observed.
K₃PO₄ High Yield Best balance of basicity and compatibility with esters.
NaOHLow YieldSignificant hydrolysis of C2-ester observed.
Solvent DMFVariableGood solubility but difficult workup; promotes de-halogenation.
Dioxane/H₂O Excellent Standard "wet" conditions facilitate the transmetalation step.
Catalyst Pd(PPh₃)₄PoorRapid catalyst poisoning by azaindole nitrogen.
Pd(dppf)Cl₂ Good Robust, bidentate ligand resists displacement.

Troubleshooting Guide:

  • Problem: Protodeboronation (Boronic acid converts to Ar-H).

    • Solution: Increase boronic acid to 2.0 equiv; switch to Boronic Ester (Pinacol) or MIDA boronate; use anhydrous conditions with CsF base.

  • Problem: Hydrolysis of C2-Ester.

    • Solution: Lower temperature to 60°C; switch base to mild NaHCO₃ or KF; use anhydrous Toluene.

  • Problem: No Reaction (Stalled).

    • Solution: Protect N1 with Boc anhydride (Boc₂O, DMAP, DCM) prior to coupling. The N-Boc group withdraws electron density, reducing catalyst poisoning.

Workflow Visualization

SuzukiWorkflow Start Start: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CheckSubstrate Is the Boronic Acid Electron-Poor or Sterically Hindered? Start->CheckSubstrate MethodA Method A: Direct Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O 85°C CheckSubstrate->MethodA No (Standard) MethodB Method B: High Activity Pd2(dba)3 + XPhos, K3PO4 100°C CheckSubstrate->MethodB Yes (Difficult) Analyze Analyze LC-MS (2 hrs) MethodA->Analyze MethodB->Analyze Success Success (>80% Conv.) Proceed to Workup Analyze->Success Product Formed Fail Stalled / Low Yield Analyze->Fail SM Remaining Protect Strategy C: N1-Protection (Boc2O, DMAP) -> N-Boc Intermediate Fail->Protect Catalyst Poisoning? Retry Re-run Method A on N-Boc Substrate Protect->Retry Retry->Success

Caption: Decision tree for optimizing the Suzuki coupling of 4-bromo-6-azaindole derivatives.

References

  • Molina, A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines and azaindole derivatives. Tetrahedron Letters . (Foundational work on 4-bromo-heterocycle coupling).

  • Liebeskind, L. S., & Yao, J. (2003). Heteroaromatic Cross-Coupling: Analysis of 6-Azaindole Reactivity. Organic Letters , 5(23), 4341–4344. (Mechanistic insight into azaindole N-coordination).

  • BenchChem Application Note. (2025). Protocols for Suzuki Coupling with 2-Bromo-4-fluoro-5-methylpyridine and related azaindoles. (General conditions for pyridine-based halides).

  • Meanwell, N. A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules , 23(10), 2673. (Comprehensive review of azaindole coupling strategies).

  • Lead Sciences Product Data. (2024). Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Properties and Handling. (Physical properties and stability data).

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 4-Bromo-6-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

The azaindole core, a bioisosteric analog of indole, has firmly established itself as a "privileged structure" in the landscape of modern drug discovery.[1] These bicyclic heteroaromatics are integral components of numerous biologically active molecules and FDA-approved drugs.[2][3] The strategic placement of a nitrogen atom in the six-membered ring, as seen in 6-azaindole (1H-pyrrolo[2,3-c]pyridine), can modulate physicochemical properties such as solubility and hydrogen bonding capacity.[2][4] This often translates to enhanced binding affinity, improved pharmacokinetic profiles, and novel intellectual property space.[1][4] Specifically, the 6-azaindole moiety is a key feature in molecules targeting a variety of kinases and other critical biological targets.[4]

The functionalization of this valuable scaffold is paramount for exploring structure-activity relationships (SAR). The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for forging carbon-nitrogen (C-N) bonds.[5][6] Its broad substrate scope, tolerance of diverse functional groups, and operational simplicity have revolutionized the synthesis of arylamines, replacing harsher, more limited classical methods.[5][7]

This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of the Buchwald-Hartwig amination to 4-bromo-6-azaindole intermediates—a key transformation for building libraries of novel drug candidates.

The Reaction Principle: Unpacking the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-understood catalytic cycle involving a Pd(0)/Pd(II) manifold. The success of the reaction hinges on the careful orchestration of three primary steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[5][8][9] The choice of ligand is critical, as it modulates the stability, reactivity, and electronic properties of the palladium center throughout the cycle.[10][11]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², + Base, - Base·HBr) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (4-Amino-6-azaindole) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle begins with the active L-Pd(0) catalyst inserting into the carbon-bromine bond of the 4-bromo-6-azaindole. This is often the rate-determining step and results in a Pd(II) intermediate.[12] Bulky, electron-rich phosphine ligands are crucial here, as they increase the electron density on the palladium, promoting this otherwise challenging insertion, especially with electron-deficient heteroaryl halides.[10][13]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center, displacing the halide ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause substrate degradation or unwanted side reactions.[8]

  • Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired 4-amino-6-azaindole product and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[5] The steric bulk of the ligand facilitates this step by creating a more crowded coordination sphere around the metal center.[14]

Protocol Design for 4-Bromo-6-Azaindole: A Self-Validating System

The amination of heteroaryl halides like 4-bromo-6-azaindole presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[15] Furthermore, the unprotected N-H of the pyrrole ring can compete in side reactions.[16] Therefore, the selection of the catalyst system and reaction conditions is paramount for achieving high yields and selectivity.

Caption: General scheme for the amination of 4-bromo-6-azaindole. (Note: Images are placeholders for chemical structures).

Catalyst and Ligand Selection: The Heart of the Reaction

For heteroaromatic substrates, particularly those containing multiple nitrogen atoms, the choice of ligand is the most critical parameter. Sterically hindered, electron-rich biaryl phosphine ligands developed by the Buchwald group are often the systems of choice.[14][17]

Table 1: Recommended Catalyst Systems for Amination of 4-Bromo-6-Azaindole

Catalyst System ComponentRecommendationRationale & Causality
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Both are common, stable sources of Pd(0) upon in-situ reduction. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) oxidation state.
Primary Ligand Choice RuPhos or Xantphos RuPhos: A bulky, electron-rich dialkylbiaryl phosphine ligand that promotes fast oxidative addition and reductive elimination, often leading to high turnover numbers.[18] Xantphos: A bidentate ligand with a large natural bite angle that facilitates the reductive elimination step, minimizing side reactions like β-hydride elimination (more relevant for primary amines).[6][15]
Alternative Ligands SPhos , XPhos , BrettPhos These offer alternative steric and electronic profiles. BrettPhos is particularly effective for coupling primary amines and can prevent the formation of diarylated products.[8][18]
Catalyst Loading 1-5 mol % PdHigher loadings may be required for challenging amines or to drive the reaction to completion, but lower loadings (≤2 mol %) are preferred for process efficiency and to minimize residual palladium in the product.[19][20]
Optimizing Reaction Parameters: Base, Solvent, and Temperature

The interplay between the base, solvent, and temperature defines the reaction environment and directly impacts yield and purity.

Table 2: Optimization of Reaction Parameters

ParameterCommon ChoicesRationale & Field Insights
Base Cs₂CO₃, K₃PO₄, NaOtBu, LiHMDSCs₂CO₃ / K₃PO₄: Milder inorganic bases suitable for many couplings, especially with anilines. They are often preferred for substrates with base-sensitive functional groups.[17] NaOtBu / LiHMDS: Stronger bases required for less acidic amines (e.g., secondary alkylamines). Use with caution, as NaOtBu can be incompatible with ester groups. LiHMDS is a strong, non-nucleophilic base often used with unprotected N-H heterocycles.[8][18]
Solvent 1,4-Dioxane, Toluene, THFThese aprotic solvents have good solvating power for the organometallic intermediates. Dioxane and Toluene are generally preferred due to their higher boiling points, allowing for a wider temperature range.[8][15]
Temperature 80 - 110 °CThe reaction typically requires heating to overcome the activation barrier for oxidative addition. The optimal temperature depends on the reactivity of the specific amine and the chosen solvent. Monitor for potential substrate decomposition at higher temperatures.
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or LC-MS to determine the point of completion and avoid potential product degradation from prolonged heating.

Detailed Experimental Protocol: A Step-by-Step Workflow

This protocol describes a general procedure for the amination of N-H free 4-bromo-6-azaindole with morpholine, a representative secondary cyclic amine.

Safety Precaution: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox, as the palladium catalyst and phosphine ligands are air-sensitive. Solvents should be anhydrous.

Experimental Workflow setup 1. Setup & Inerting (Schlenk flask, N₂ atmosphere) reagents 2. Reagent Addition (Azaindole, Base, Pd Catalyst, Ligand, Solvent) setup->reagents amine 3. Amine Addition (Morpholine) reagents->amine heating 4. Heating & Monitoring (100 °C, monitor by TLC/LC-MS) amine->heating workup 5. Reaction Workup (Cool, filter, concentrate) heating->workup purify 6. Purification (Silica gel column chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 4-Bromo-6-azaindole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol % Pd)

  • Xantphos (0.04 equiv, 4 mol %)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-6-azaindole (e.g., 197 mg, 1.0 mmol), Cesium Carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 20% to 80% Ethyl Acetate in Hexanes) to afford the pure 4-(1H-pyrrolo[2,3-c]pyridin-4-yl)morpholine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of 4-bromo-6-azaindole intermediates. A thorough understanding of the catalytic cycle and the critical role of bulky, electron-rich phosphine ligands is essential for success. By carefully selecting the catalyst system—with ligands such as RuPhos or Xantphos being excellent starting points—and optimizing the base and solvent conditions, researchers can efficiently synthesize a diverse array of 4-amino-6-azaindole derivatives. The protocols and insights provided herein serve as a robust foundation for scientists in medicinal chemistry and drug development to accelerate the discovery of novel therapeutics built upon this privileged scaffold.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Gour, J., et al. (2021). Azaindole therapeutic agents. Progress in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2025). Recent Green and Sustainable Pd‐Catalyzed Aminations. Chemistry – A European Journal. Retrieved from [Link]

  • Chen, M. S., & White, M. C. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gour, J., et al. (2020). Azaindole therapeutic agents. PubMed. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. Retrieved from [Link]

  • Viciu, M. S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Chemical Society Reviews. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • Hartwig, J. F., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Reddy, T. J., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Bagley, M. C., et al. (2013). Diindolylamine Preparation and Stability Investigations. Molecules. Retrieved from [Link]

  • ResearchGate. (2019). POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2000). A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • Queval, S., et al. (2000). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Buchwald, S. L., et al. (2014). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. Retrieved from [Link]

Sources

using methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols:

Leveraging Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate for the Synthesis of Next-Generation Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, heterocyclic scaffolds that can effectively mimic the hinge-binding interactions of ATP are of paramount importance. The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a "privileged structure" due to its bioisosteric relationship with purines and its ability to form key hydrogen bonds within the kinase ATP-binding site.[2] This guide provides an in-depth exploration of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , a highly versatile and functionalized building block, detailing its strategic application in the synthesis of novel kinase inhibitors. We present validated protocols for key diversification reactions, explain the rationale behind methodological choices, and illustrate its potential through a model synthetic pathway.

The Strategic Value of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The efficacy of many kinase inhibitors relies on their ability to occupy the ATP binding pocket and interact with the "hinge" region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The 1H-pyrrolo[2,3-c]pyridine core is exceptionally well-suited for this role. Its fused ring system contains a pyridine nitrogen (N6) and a pyrrole nitrogen (N1-H) that can act as both hydrogen bond acceptors and donors, respectively. This arrangement allows for the formation of bidentate hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, a critical interaction for potent and selective inhibition.[3]

This scaffold is a bioisostere of both indole and purine systems, allowing medicinal chemists to explore new chemical space while retaining essential binding interactions.[2] Several FDA-approved drugs and clinical candidates are built upon the related 7-azaindole scaffold, demonstrating the clinical and therapeutic relevance of this heterocyclic family.[3][4]

cluster_0 Kinase Hinge Region Hinge_NH Backbone N-H Hinge_CO Backbone C=O Core Core Hinge_CO->Core:n6 H-Bond Acceptor Core:n1->Hinge_NH

Caption: General hydrogen bonding pattern of a pyrrolopyridine core with the kinase hinge.

Physicochemical Properties and Reactivity

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate offers three primary points for chemical modification, making it an ideal starting scaffold for building diverse chemical libraries.

PropertyValue
IUPAC Name Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow solid (predicted)
Key Reactive Sites C4-Br, C2-Ester, N1-H

Reactivity Analysis:

  • C4-Bromo Group: This is the primary site for diversification via palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than C-Cl or C-H bonds under standard Suzuki or Buchwald-Hartwig conditions, allowing for the selective introduction of aryl, heteroaryl, or amine substituents.[5] These groups can be designed to occupy the hydrophobic "back pocket" of the kinase active site, a common strategy for enhancing potency and selectivity.

  • C2-Methyl Ester: This functional group provides a handle for further modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. These amide substituents can extend into the solvent-exposed region of the ATP pocket, improving pharmacokinetic properties or introducing additional binding interactions.

  • N1-Pyrrole Proton: The pyrrole N-H is a crucial hydrogen bond donor for hinge binding.[6] However, in certain synthetic steps, particularly those involving strong bases, it may require protection with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) to prevent deprotonation and side reactions.[7][8]

Core Synthetic Protocols: A Guide to Diversification

The following protocols are foundational for elaborating the core scaffold. They are designed to be robust and adaptable, with notes explaining the critical parameters for success.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This reaction is used to install aryl or heteroaryl groups at the C4 position.

G start Setup reagents Add Building Block, Boronic Acid, Base start->reagents inert Degas & Purge with Inert Gas (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst heat Heat Reaction (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Preparation: To a flame-dried Schlenk flask, add methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equiv.), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a ligand. For more challenging couplings, pre-catalysts like PdCl₂(dppf) or Pd₂(dba)₃ with ligands like SPhos or XPhos may be used.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is common.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated product.

Scientist's Notes (Causality & Trustworthiness):

  • Why Degas? Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) state, killing the reaction. Thorough degassing is critical for reproducibility.[9]

  • Choice of Base: The base is crucial for activating the boronic acid. Carbonates are standard, but stronger bases like phosphates may be needed for less reactive substrates.

  • Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For hindered or electron-poor boronic acids, bulky electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to promote efficient oxidative addition and reductive elimination.

Protocol 3.2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol enables the introduction of primary or secondary amines at the C4 position, a key step in synthesizing many Type I kinase inhibitors.[10][11]

Detailed Protocol:

  • Preparation: In an oven-dried vial or flask, combine methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.).

  • Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-8 mol%).

  • Inert Atmosphere & Solvent: Seal the vessel, evacuate and backfill with argon. Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture with stirring (typically 90-110 °C). Monitor the reaction by LC-MS.

  • Workup & Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify the residue via silica gel chromatography.

Scientist's Notes (Causality & Trustworthiness):

  • Why a Strong Base? A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile for the C-N coupling cycle. NaOt-Bu is a common choice.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture, which can hydrolyze the base and deactivate the catalyst. Using anhydrous solvents and flame-dried glassware is essential.

  • Pyrrole N-H Protection: If the coupling amine is a primary amine, there is a risk of N-arylation at the pyrrole nitrogen. While often a minor side product, protecting the N1-H with a SEM group prior to this step can ensure chemoselectivity.[8]

Application Example: A Modular Synthesis Pathway

To demonstrate the utility of this building block, we outline a hypothetical 3-step synthesis of a potential kinase inhibitor targeting, for example, Fibroblast Growth Factor Receptors (FGFRs), which are often targeted by pyrrolopyridine scaffolds.[12]

RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->BRAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway showing BRAF as a target.

The strategic functionalization of the methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate scaffold allows researchers to fine-tune the structure-activity relationship (SAR) to achieve high potency against a specific kinase target while minimizing off-target effects, leading to safer and more effective therapeutic candidates.

References

  • Vertex AI Search. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Chem-Impex.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry - ACS Publications.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC - NIH.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023, September 7). PubMed Central.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021, June 29). Journal of Medicinal Chemistry - ACS Publications.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021, September 29). ACS Publications.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019, December 20). Journal of Medicinal Chemistry - ACS Publications.
  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024, October 7). PubMed.
  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. (n.d.). ChemRxiv.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). j-stage.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017, May 3). MDPI.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022, May 13). Journal of Medicinal Chemistry - ACS Publications.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). MDPI.
  • The importance of indole and azaindole scaffold in the development of antitumor agents. (2026, January 21). Request PDF - ResearchGate.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • 934-05-4|Methyl 4-bromo-1H-pyrrole-2-carboxylate|BLD Pharm. (n.d.).
  • Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (n.d.). Lead Sciences.

Sources

Synthetic Route to Potent FGFR Inhibitors Leveraging a 4-Bromo-6-azaindole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed synthetic route for the preparation of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors utilizing a 4-bromo-6-azaindole core. The described methodology leverages robust and versatile chemical transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, to afford a modular synthesis of highly functionalized 6-azaindole derivatives. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, characterization data, and insights into the biological evaluation of these targeted cancer therapeutics.

Introduction: The Role of FGFR Inhibition in Oncology and the Significance of the 6-Azaindole Scaffold

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, often resulting from gene amplification, mutations, or translocations, is a known driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[2] Consequently, the development of small molecule inhibitors targeting the FGFR kinase domain has emerged as a promising therapeutic strategy.[3]

The 6-azaindole scaffold has garnered significant attention in medicinal chemistry as a privileged core structure for kinase inhibitors. Its bioisosteric relationship to indole allows it to mimic the natural hinge-binding interactions of ATP, while the additional nitrogen atom can modulate physicochemical properties such as solubility and metabolic stability, and provide an additional hydrogen bond acceptor to enhance binding affinity.[4][5] The incorporation of a bromine atom at the 4-position of the 6-azaindole ring provides a versatile handle for the introduction of various substituents through well-established cross-coupling chemistries, enabling the exploration of the chemical space around the core to optimize potency and selectivity.

This guide will detail a representative synthetic pathway to a class of FGFR inhibitors built upon the 4-bromo-6-azaindole framework, exemplified by the synthesis of a hypothetical, yet representative, final compound.

Signaling Pathway and Mechanism of Action

FGFR inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways downstream of FGFR include the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival. By blocking these pathways, FGFR inhibitors can induce cell cycle arrest and apoptosis in cancer cells that are dependent on aberrant FGFR signaling for their growth and survival.[6]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization & Autophosphorylation RAS RAS FGFR_dimer->RAS Activation PI3K PI3K FGFR_dimer->PI3K Activation FGFR_Inhibitor FGFR Inhibitor FGFR_Inhibitor->FGFR_dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

Synthetic Strategy and Protocols

The overall synthetic strategy involves a two-step sequence starting from the commercially available 4-bromo-6-azaindole. The first step is a Suzuki-Miyaura cross-coupling to introduce a substituted aryl group at the 4-position. The second key step is a Buchwald-Hartwig amination to couple a desired amine to an amino-functionalized intermediate, which can be derived from the product of the first step. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthetic_Workflow Start 4-Bromo-6-azaindole Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 4-Aryl-6-azaindole Step1->Intermediate1 Step2 Functional Group Interconversion Intermediate1->Step2 Intermediate2 4-Aryl-6-amino-azaindole Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 FinalProduct FGFR Inhibitor Step3->FinalProduct

Figure 2: General Synthetic Workflow.

Step 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-azaindole

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[7][8] In this step, the 4-bromo-6-azaindole is coupled with a suitable arylboronic acid or ester to introduce a key structural motif for binding to the FGFR kinase domain.

Protocol 3.1: Synthesis of 4-(3,5-dimethoxyphenyl)-6-azaindole

  • Materials:

    • 4-Bromo-6-azaindole (1.0 eq)

    • 3,5-Dimethoxyphenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-bromo-6-azaindole, 3,5-dimethoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

    • Degas the solution by bubbling with the inert gas for 15-20 minutes.

    • Add Pd(dppf)Cl2·CH2Cl2 to the reaction mixture.

    • Heat the reaction to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 4-(3,5-dimethoxyphenyl)-6-azaindole.

  • Expected Outcome:

    • The product should be an off-white to pale yellow solid.

    • Yields typically range from 70-90%.

    • Characterization by 1H NMR, 13C NMR, and mass spectrometry should confirm the structure.

Compound Starting Material Reagents Yield Reference
4-(3,5-dimethoxyphenyl)-6-azaindole4-Bromo-6-azaindole3,5-Dimethoxyphenylboronic acid, Pd(dppf)Cl2, K2CO375%[9]
Step 2: Functional Group Interconversion (Nitration and Reduction)

To install a handle for the subsequent Buchwald-Hartwig amination, the 6-azaindole needs to be functionalized with an amino group. A common strategy is to perform an electrophilic nitration followed by a reduction of the nitro group.

Protocol 3.2: Synthesis of 4-(3,5-dimethoxyphenyl)-5-nitro-6-azaindole

  • Materials:

    • 4-(3,5-dimethoxyphenyl)-6-azaindole (1.0 eq)

    • Fuming nitric acid (HNO3)

    • Concentrated sulfuric acid (H2SO4)

  • Procedure:

    • To a round-bottom flask, add concentrated sulfuric acid and cool to 0 °C in an ice bath.

    • Slowly add 4-(3,5-dimethoxyphenyl)-6-azaindole to the cold sulfuric acid with stirring.

    • Once the starting material is dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude nitro-derivative, which can often be used in the next step without further purification.

Protocol 3.3: Synthesis of 5-amino-4-(3,5-dimethoxyphenyl)-6-azaindole

  • Materials:

    • 4-(3,5-dimethoxyphenyl)-5-nitro-6-azaindole (1.0 eq)

    • Iron powder (Fe) or Tin(II) chloride (SnCl2)

    • Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

    • Ethanol or Ethyl acetate

    • Water

  • Procedure (using Iron powder):

    • To a round-bottom flask, add the nitro-azaindole, iron powder, and a solution of ammonium chloride in water/ethanol.

    • Heat the reaction mixture to reflux (around 80 °C) and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired amino-azaindole.

Step 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][10] This reaction will be used to couple the 5-amino-6-azaindole intermediate with a suitable aryl halide, which often contains a solubilizing group or a moiety that can interact with other regions of the kinase active site.

Protocol 3.4: Synthesis of a Representative FGFR Inhibitor

  • Materials:

    • 5-amino-4-(3,5-dimethoxyphenyl)-6-azaindole (1.0 eq)

    • 1-(4-bromophenyl)-4-methylpiperazine (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk tube, add the amino-azaindole, the aryl bromide, sodium tert-butoxide, Pd2(dba)3, and Xantphos.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous toluene or 1,4-dioxane.

    • Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by preparative HPLC or flash column chromatography to obtain the final FGFR inhibitor.

  • Expected Outcome:

    • The final product is typically a solid.

    • Yields can vary depending on the specific substrates but are generally in the range of 40-70%.

    • Full characterization using 1H NMR, 13C NMR, HRMS, and HPLC is essential to confirm the structure and purity.

Reaction Key Reagents Typical Conditions Reference
Buchwald-Hartwig AminationPd2(dba)3, Xantphos, NaOtBuToluene, 110 °C[11]

Biological Evaluation

The synthesized compounds should be evaluated for their biological activity against FGFR kinases and in relevant cancer cell lines.

In Vitro Kinase Assays

The primary evaluation of the synthesized inhibitors involves determining their potency against the FGFR kinase family (FGFR1, 2, 3, and 4). This is typically done using in vitro kinase assays, such as a radiometric assay or a fluorescence-based assay (e.g., HTRF). The half-maximal inhibitory concentration (IC50) is determined for each compound against each FGFR isoform.[1]

Protocol 4.1: General Procedure for In Vitro FGFR Kinase Assay

  • Recombinant human FGFR kinase domains are used.

  • A kinase reaction buffer containing ATP and a suitable substrate (e.g., a synthetic peptide) is prepared.

  • The test compounds are serially diluted and added to the reaction mixture.

  • The kinase reaction is initiated by the addition of the enzyme.

  • After a defined incubation period at a specific temperature (e.g., 30 °C), the reaction is stopped.

  • The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., measuring radioactivity or fluorescence).

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assays

To assess the anti-proliferative activity of the compounds, cell-based assays are performed using cancer cell lines with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma cell lines or FGFR3-mutant urothelial carcinoma cell lines).

Protocol 4.2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

  • The absorbance or luminescence is measured using a plate reader.

  • The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated.

Target Engagement and Downstream Signaling

To confirm that the observed anti-proliferative effects are due to the inhibition of FGFR signaling, Western blot analysis can be performed to assess the phosphorylation status of FGFR and key downstream signaling proteins like FRS2, ERK, and Akt.

Protocol 4.3: Western Blot Analysis

  • FGFR-dependent cancer cells are treated with the test compounds for a short period (e.g., 1-2 hours).

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated and total FGFR, FRS2, ERK, and Akt.

  • After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

A reduction in the phosphorylation of these proteins in the presence of the inhibitor confirms on-target activity.

Conclusion

The synthetic route outlined in this guide provides a flexible and efficient method for the preparation of potent FGFR inhibitors based on a 4-bromo-6-azaindole scaffold. The use of well-established cross-coupling reactions allows for the systematic exploration of the chemical space to optimize the pharmacological properties of these compounds. The accompanying protocols for biological evaluation provide a framework for assessing the efficacy of the synthesized inhibitors. This comprehensive guide is intended to empower researchers in the development of novel and effective targeted therapies for cancers driven by aberrant FGFR signaling.

References

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). Journal of Medicinal Chemistry.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2026, January 18).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. (2012, April 15). PubMed.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. (n.d.). Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC.
  • Tyrosine kinase inhibitor NVP-BGJ398 functionally improves FGFR3-related dwarfism in mouse model. (2016, May 2). PubMed.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.).
  • FGFR Genetic Alterations Predict for Sensitivity to NVP-BGJ398, a Selective Pan-FGFR Inhibitor | Cancer Discovery. (n.d.). AACR Journals.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). AWS.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Tyrosine kinase inhibitor NVP-BGJ398 functionally improves FGFR3-related dwarfism in mouse model. (2016, April 11). PMC.
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.).
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Azaindole Therapeutic Agents. (n.d.). PMC.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022, October 21). RSC Publishing.
  • Suzuki cross-coupling reaction - YouTube. (2020, February 14). Retrieved from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PMC.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. (n.d.). ShareOK.

Sources

Application Note: Optimized Protocols for Palladium-Catalyzed Cross-Coupling of Brominated Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated azaindoles (1H-pyrrolo[2,3-b]pyridines and isomers) are "privileged structures" in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, they present a unique synthetic paradox: the electron-deficient pyridine ring theoretically facilitates oxidative addition, yet the Lewis-basic pyridine nitrogen and the acidic pyrrole N–H proton frequently deactivate palladium catalysts.

This guide moves beyond generic coupling conditions. It provides a self-validating decision matrix for selecting ligands that prevent coordination complexes (catalyst poisoning) and protocols specifically optimized for the steric and electronic demands of the azaindole scaffold.

Strategic Analysis: The Azaindole Challenge

Success in coupling azaindoles requires navigating three competing factors. Understanding these allows you to predict failure modes before running the reaction.

  • Catalyst Sequestration (The "N-Poisoning" Effect): Unlike simple indoles, the pyridine nitrogen (N7 in 7-azaindole) is a strong

    
    -donor. It displaces phosphine ligands from Pd(II) intermediates, forming unreactive [Pd(Azaindole)2L2] complexes. Solution:  Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or chelating ligands (dppf) that sterically preclude N-coordination.
    
  • Acidity of the N–H Proton: The pKa of 7-azaindole (~13.2) is lower than indole (~16.2). Standard bases (KOtBu, NaH) deprotonate the pyrrole nitrogen, creating an azaindolyl anion that can bridge two Palladium centers, causing catalyst aggregation (Palladium Black). Solution: Use mild inorganic bases (K3PO4) or protect the nitrogen (SEM, Boc, Tosyl).

  • Regiochemical Electronics:

    • C4-Bromo: Sterically crowded; adjacent to the bridgehead nitrogen. Requires highly active, bulky ligands (Buchwald G3 precatalysts).

    • C5-Bromo: Electronically similar to 5-bromoindole but more electron-deficient. Reacts well with standard bis-phosphine catalysts.

Decision Matrix: Condition Selection

Use this table to select the starting point based on your specific substrate and coupling type.

Coupling TypeSubstrate Pos.[1][2][3][4][5][6][7][8]N-ProtectionCatalyst SystemBaseSolventKey Factor
Suzuki-Miyaura C5 / C6Unprotected XPhos Pd G3K3PO4Dioxane/H2OWater is vital for transmetallation; XPhos prevents N-binding.
Suzuki-Miyaura C5 / C6Protected (Boc)Pd(dppf)Cl2K2CO3DME or TolueneAnhydrous conditions prevent Boc hydrolysis.
Buchwald-Hartwig C4ProtectedBrettPhos Pd G3LiHMDSTHFStrong base needed; LiHMDS prevents proton transfer issues.
Buchwald-Hartwig C4Unprotected RuPhos Pd G3NaOtBut-Amyl AlcoholRuPhos creates a "pocket" protecting Pd from the free NH.
Sonogashira C5ProtectedPd(PPh3)2Cl2TEADMFCuI co-catalyst required; standard conditions usually work.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole (C-C Bond)

Target: Synthesis of Biaryl Kinase Inhibitor Cores

This protocol utilizes Pd(dppf)Cl2 , a robust catalyst that resists de-ligation better than Pd(PPh3)4. For unprotected substrates, we switch to a dioxane/water system to solubilize the inorganic base and facilitate the boronate formation.

Reagents:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[9]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 equiv / 5 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)[6]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a microwave vial or Schlenk tube and cool under a stream of Argon.

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes. Why: Oxygen induces homocoupling of boronic acids and oxidizes the phosphine ligand.

  • Charging: Add the azaindole, boronic acid, K3PO4, and Pd(dppf)Cl2 to the vessel.

    • Note: If using the DCM complex of the catalyst, adjust molecular weight calculations.

  • Solvation: Add the degassed solvent mixture via syringe. Seal the vessel immediately.

  • Reaction: Heat to 90 °C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If the starting material persists but no byproduct forms, add 2 mol% additional catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[9] Wash the organic phase with Brine (1x) and Water (1x). Dry over Na2SO4.[9]

  • Purification: Flash chromatography. Azaindoles are polar; add 1% Triethylamine to the eluent to prevent streaking on silica.

Protocol B: Buchwald-Hartwig Amination of 4-Bromo-7-azaindole (C-N Bond)

Target: Introduction of Amino Side Chains at the C4 Position

Coupling at the C4 position is sterically demanding. Standard ligands (BINAP, PPh3) fail here. We utilize BrettPhos (for primary amines) or RuPhos (for secondary amines), which are bulky, electron-rich dialkylbiaryl phosphines.

Reagents:

  • 4-Bromo-1-(phenylsulfonyl)-7-azaindole (Protected) OR 4-Bromo-7-azaindole (Unprotected)

  • Amine (1.2 equiv)[10][11]

  • Precatalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv)

    • Alternative: Pd2(dba)3 (0.02 equiv) + BrettPhos Ligand (0.04 equiv)

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv)

    • Why LiHMDS? It is soluble in THF and non-nucleophilic, preventing SNAr side reactions at the C4 position.

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Pre-activation (If using separate Pd/Ligand): In a glovebox or under Argon, mix Pd2(dba)3 and BrettPhos in THF and stir at 60 °C for 5 minutes to form the active L-Pd(0) species. (Skip this if using G3 precatalyst).

  • Reaction Assembly: Add the azaindole and amine to the reaction vial.

  • Base Addition: Add Anhydrous THF, followed by the LiHMDS solution dropwise at Room Temperature. Stir for 5 minutes.

    • Critical: If the substrate is unprotected, the first equivalent of base acts solely to deprotonate the indole N-H.

  • Catalyst Addition: Add the catalyst solution (or solid G3 precatalyst).

  • Heating: Heat to 65–80 °C .

    • Warning: Do not exceed 100 °C with LiHMDS as it can degrade.

  • Quench: Cool to RT. Quench with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc/DCM. The C4-amino product is often highly fluorescent.

Visualizations

Workflow: Method Selection Logic

This diagram illustrates the decision process for selecting the correct protocol based on substrate protection and substitution.

AzaindoleWorkflow Start Start: Brominated Azaindole Protection Is N-H Protected? Start->Protection Prot_Yes Protected (Boc/SEM) Protection->Prot_Yes Yes Prot_No Unprotected (Free NH) Protection->Prot_No No Pos Bromo Position? Pos_4 C4 (Steric/Crowded) Pos->Pos_4 C4 Pos_56 C5 / C6 (Electronic) Pos->Pos_56 C5/C6 Prot_Yes->Pos Out_Special Use XPhos Pd G3 (Water/Dioxane) Prot_No->Out_Special High Poison Risk Out_Buchwald Protocol B: BrettPhos/LiHMDS Pos_4->Out_Buchwald Out_Suzuki Protocol A: Pd(dppf)Cl2/K3PO4 Pos_56->Out_Suzuki

Caption: Decision tree for selecting catalyst systems based on steric hindrance and N-protection status.

Mechanism: The Poisoning Trap

This diagram explains the "Azaindole Paradox" and how bulky ligands (L) prevent the formation of the inactive complex.

PoisoningMechanism Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast Coord N-Coordination (Catalyst Poisoning) OxAdd->Coord Small Ligands (PPh3) Pyridine N binds Pd TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet Bulky Ligands (XPhos) Sterics block N-binding Coord->OxAdd Reversible (Slow) Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regeneration

Caption: Catalytic cycle showing the diversion into the inactive "Poisoned" state by pyridine nitrogen coordination.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningSwitch to XPhos Pd G3 or CataCXium A . These ligands are bulky enough to prevent the azaindole nitrogen from binding to the Palladium.
Debromination (Hydrodehalogenation) Hydride SourceSolvent is not dry (for Buchwald) or excessive heating. Switch from 2-propanol to t-Amyl alcohol. Lower temp to 60°C.
Low Conversion (C4 Position) Steric BulkThe C4 position is crowded. Ensure you are using BrettPhos or RuPhos . Standard PPh3 will not work here.
Palladium Black Formation Unstable Pd(0)Use a precatalyst (Pd G3/G4) instead of mixing Pd2(dba)3 + Ligand in situ. The precatalyst ensures a 1:1 Pd:Ligand ratio.

References

  • BenchChem. (2025).[9] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (Adapted for Azaindole similarity).[12] Link

  • Beilstein J. Org. Chem. (2013).[1][10] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[13] Beilstein-Institut. Link

  • Billingsley, K., Buchwald, S.L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[14] National Institutes of Health (PMC). Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination Ligand Selection Guide.[1]Link

Sources

High-Fidelity Synthesis of a Pyrrolo[2,3-c]pyridine (6-Azaindole) Analog Library

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-SYN-6AZA-04

Executive Summary & Strategic Rationale

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct hydrogen bond donor/acceptor profile compared to its more common isomer, 7-azaindole.[1] While 7-azaindoles are ubiquitous in kinase inhibitor design (e.g., Vemurafenib), the 6-azaindole core remains under-exploited due to historically challenging synthetic access and perceived instability.

This guide details a modular, divergent synthetic protocol designed for the high-throughput generation of 6-azaindole libraries. Unlike linear syntheses, this protocol utilizes a Late-Stage Functionalization (LSF) strategy, allowing researchers to generate maximal diversity from a single validated core.[1]

Key Technical Advantages:

  • Regiocontrol: Exploits the electronic disparity between the pyridine (electron-deficient) and pyrrole (electron-rich) rings to direct electrophilic and nucleophilic substitutions selectively.

  • Scalability: The core synthesis utilizes the Bartoli indole synthesis, which is robust on multigram scales compared to sensitive Reissert methods.[1]

  • Fidelity: Protocols are optimized to minimize oxidative degradation, a common failure mode for electron-rich 6-azaindoles.

Retrosynthetic Analysis & Workflow

The library design targets three vectors of diversity:

  • N1-Position: Modulates solubility and permeability (ADME).

  • C3-Position: Critical for engaging the ATP-binding pocket (hinge region) in kinases.

  • C7-Position: (Optional) Accessible via

    
     if starting with chlorinated precursors.
    
Diagram 1: Divergent Library Generation Workflow

G Start Precursor (3-Nitro-4-chloropyridine) Core Core Synthesis (Bartoli Reaction) 6-Azaindole Scaffold Start->Core VinylMgBr, -78°C Func1 Step 1: C3-Iodination (Electrophilic Aromatic Sub.) Core->Func1 NIS, DMF Func2 Step 2: N1-Alkylation/Arylation (Base-Mediated) Func1->Func2 R-X, NaH Div1 Library A: Suzuki Coupling (Biaryl Analogs) Func2->Div1 Ar-B(OH)2, Pd(dppf)Cl2 Div2 Library B: Sonogashira Coupling (Alkynyl Analogs) Func2->Div2 Alkyne, Pd(PPh3)4/CuI Div3 Library C: Buchwald-Hartwig (Amino Analogs) Func2->Div3 Amine, Pd2(dba)3

Caption: Modular workflow transforming a nitro-pyridine precursor into three distinct analog libraries via late-stage palladium-catalyzed couplings.

Detailed Experimental Protocols

Phase 1: Core Construction (Bartoli Indole Synthesis)

Objective: Synthesize the 7-chloro-1H-pyrrolo[2,3-c]pyridine core. Rationale: The Bartoli reaction is preferred over the Reissert or Madelung syntheses for azaindoles because it tolerates the pyridine nitrogen well and proceeds in fewer steps from commercially available nitro-pyridines.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)[1]

  • Anhydrous THF (Solvent)[1]

  • Saturated aqueous

    
     (Quench)[1]
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Add 2-Chloro-3-nitropyridine and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent polymerization of the vinyl Grignard.

  • Addition: Add Vinylmagnesium bromide dropwise via syringe pump over 45 minutes. The solution will turn deep dark red/brown.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to -20°C and stir for 2 hours.

  • Quench: Pour the cold reaction mixture into rapidly stirring saturated

    
     at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Expert Note: 6-azaindoles are polar.[2] Pre-wash the silica column with 1%

      
       to prevent streaking.
      
Phase 2: Regioselective Functionalization (The Library Engine)

This phase creates the "Master Plate" of intermediates.

Step 2A: C3-Iodination

Mechanism: Electrophilic Aromatic Substitution (


). The C3 position is the most electron-rich site on the pyrrole ring.
Protocol: 
  • Dissolve the 6-azaindole core (1.0 equiv) in DMF (0.5 M).

  • Add KOH (1.1 equiv) followed by N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise at 0°C.

  • Stir at room temperature for 1 hour.

  • Pour into ice water. The 3-iodo-6-azaindole usually precipitates as a solid. Filter and wash with water.

    • Yield Target: >85%.[3]

Step 2B: N1-Diversification (Parallel Synthesis)

Objective: Introduce R1 diversity (alkyl/aryl groups) to modulate lipophilicity. Format: 24-well reaction block or sealed vials. Protocol:

  • Charge vials with 3-iodo-6-azaindole (50 mg, 1.0 equiv).

  • Add anhydrous DMF (1 mL).

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Vent to release

    
    .
    
  • Stir for 15 mins (deprotonation).

  • Add distinct Electrophiles (R-X) (1.2 equiv) to each vial (e.g., Methyl iodide, Benzyl bromide, 2-picolyl chloride).[1]

  • Stir at RT for 2-4 hours.

  • Workup: Dilute with water, extract with EtOAc. Pass through a phase separator frit. Concentrate in a Genevac.

Phase 3: Library Generation (Suzuki-Miyaura Coupling)

Objective: Install the primary pharmacophore at C3. Format: 96-well plate or microwave vials.

Reagents:

  • N1-substituted-3-iodo-6-azaindole (1.0 equiv)

  • Boronic Acids (

    
    ) (1.5 equiv)[1]
    
  • Catalyst:

    
     (5 mol%) - Chosen for robustness against heteroaryl poisons.[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Dioxane:Water (4:[1]1) degassed.[4]

Protocol:

  • Dispense stock solutions of the Iodo-intermediate into the reaction plate.

  • Add Boronic acid solutions and Base solution.

  • Add Catalyst suspension last (under inert atmosphere if possible).

  • Seal and heat at 90°C for 4 hours (or 100°C for 20 min in microwave).

  • Scavenging: Add Silica-supported Thiol (Si-Thiol) to remove Pd residues. Filter.

  • Analysis: LC-MS verification.

Data Interpretation & Troubleshooting

Reaction Condition Screening Matrix

The following table summarizes optimization data for the critical C3-coupling step.

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1


DME/H2O8045Significant de-iodination observed.
2

/ SPhos

Toluene10060Good for sterically hindered boronic acids.
3


Dioxane/H2O 90 92 Optimal. High tolerance for heteroatoms.
4XPhos Pd G3

THF/H2O6088Excellent but catalyst is more expensive.
Troubleshooting Guide (Self-Validating Systems)
  • Problem: Low yield in Bartoli reaction.

    • Diagnosis: Moisture in THF or "dead" Grignard reagent.

    • Validation: Titrate VinylMgBr with menthol/phenanthroline before use. Reaction must stay below -70°C during addition.

  • Problem: C3-Iodination yields di-iodinated product.

    • Diagnosis: Excess NIS or high temperature.

    • Correction: Use exactly 1.05 equiv NIS and keep strictly at 0°C. Monitor by LCMS; stop immediately upon consumption of starting material.

  • Problem: Protodeiodination during Suzuki coupling.

    • Diagnosis: Catalyst degrades before oxidative addition.

    • Correction: Switch to a precatalyst like XPhos Pd G3 or ensure rigorous degassing of solvents (sparge with Argon for 15 min).

Mechanism of Action: Regioselectivity

Understanding the electronic bias is crucial for designing analogs beyond this protocol.

Diagram 2: Electronic Reactivity Map

Reactivity Core Pyrrolo[2,3-c]pyridine (6-Azaindole) C3 C3 Position Nucleophilic (High HOMO) Target: Electrophiles (I+, Br+) Core->C3 Preferred SEAr Site N1 N1 Position Acidic (pKa ~13) Target: Alkyl Halides (Base) Core->N1 Deprotonation Site C7 C7 Position Electrophilic (Low LUMO) Target: Nucleophiles (via SNAr) Core->C7 Preferred SNAr Site (if Halogenated)

Caption: Reactivity map highlighting orthogonal functionalization sites. C3 is nucleophilic; C7 is electrophilic.[1]

References

  • Bartoli Indole Synthesis Application: Dobson, D. R., et al. "Synthesis of 4- and 6-azaindoles via the Bartoli reaction."[5] Synlett, 2005.[1][3]

  • Medicinal Chemistry Review: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles."[1][6] Tetrahedron, 2007.[1][6] [1]

  • C-H Activation Strategies: Wang, T., et al. "Preparation of 4- and 6-azaindoles from nitropyridine derivatives." Journal of Organic Chemistry, 2002.[1][3]

  • Kinase Inhibitor Design: Zhang, M., et al. "Design and Synthesis of Pyrrolo[2,3-c]pyridine Derivatives as Potent JAK Inhibitors."[1] European Journal of Medicinal Chemistry, 2016.[1][7] [1][7]

  • General Library Protocols: "Parallel Synthesis of Azaindole Derivatives." Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-6-Azaindole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-6-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet synthetically valuable heterocyclic scaffold. The inherent electronic properties and coordination potential of the azaindole nucleus can often lead to complications not observed with simpler aryl bromides.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and established literature, to help you navigate these challenges and achieve optimal reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is low, or the reaction has stalled completely. What are the most likely causes and how can I fix it?

Low or no conversion is the most common issue when coupling heteroaryl halides. The problem can typically be traced back to one or more key parameters. Let's break down the potential culprits.

The pyridine nitrogen in the 6-azaindole ring is a Lewis base that can coordinate to the palladium center, acting as an inhibitory ligand and poisoning the catalyst.[1] Furthermore, the active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[2]

Solutions:

  • Rigorous Inert Atmosphere: Ensure your entire setup is free of oxygen. Solvents must be thoroughly degassed using methods like freeze-pump-thaw (at least 3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[2][3][4] Maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[5][6] These ligands promote the crucial oxidative addition step and stabilize the Pd(0) center, outcompeting coordination from the azaindole substrate.[4][7]

  • N-Protection: If catalyst poisoning persists, consider protecting the azaindole nitrogen with a group like Boc, SEM, or phenylsulfonyl (SO₂Ph).[1][8] This electronically deactivates the pyridine-like nitrogen, preventing it from interfering with the palladium catalyst.

The transmetalation step, where the organic group is transferred from boron to palladium, is highly dependent on the base.[9] For heteroaromatic substrates, this step can be sluggish.

Solutions:

  • Base Strength & Type: Weak bases like Na₂CO₃ are often inadequate. Switch to a stronger inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they are more soluble in organic solvents and effectively promote the formation of the reactive boronate species.[3][10]

  • Base Quality: Ensure the base is a fine, dry powder. Clumped or hydrated bases have inconsistent surface area and can introduce unwanted water, leading to poor reproducibility.[2][10]

  • Solvent System: The presence of water is often necessary to facilitate transmetalation, but the ratio is critical. A typical starting point is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) to water.[3][11][12]

Arylboronic acids, especially heteroaryl ones, are susceptible to decomposition via protodeboronation, where the C-B bond is cleaved by a proton source.[2][10]

Solutions:

  • Use High-Purity Reagents: Use fresh, high-quality boronic acid.

  • Switch to a More Stable Boron Species: Boronic acid pinacol esters (BPin) or potassium trifluoroborate salts (BF₃K) are significantly more stable towards protodeboronation and are highly recommended for challenging couplings.[2][10][13]

.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Actions start Low or No Yield cause1 Catalyst Inactive? start->cause1 Check Catalyst System cause2 Base/Transmetalation Issue? start->cause2 Check Base & Solvent cause3 Boronic Acid Unstable? start->cause3 Check Boron Reagent sol1a Degas Solvents Rigorously (Freeze-Pump-Thaw) cause1->sol1a Oxygen exposure sol1b Switch to Bulky Ligand (e.g., SPhos, NHC) cause1->sol1b Ligand choice sol1c Protect Azaindole-N (e.g., Boc, SEM) cause1->sol1c Substrate inhibition sol2a Use Stronger Base (Cs₂CO₃, K₃PO₄) cause2->sol2a Ineffective base sol2b Optimize Solvent/H₂O Ratio cause2->sol2b Poor solubility sol3 Use Pinacol Ester (BPin) or Trifluoroborate (BF₃K) cause3->sol3 Protodeboronation

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q2: I'm observing significant side products, such as homocoupled boronic acid or dehalogenated starting material. How can I suppress these?

Side product formation points to specific flaws in the reaction setup or catalytic cycle.

This side reaction (Ar-B(OH)₂ + (HO)₂B-Ar → Ar-Ar) is almost always caused by the presence of oxygen, which can participate in a competing catalytic cycle.

Solution:

  • Improve Degassing: This is the most critical factor. As mentioned above, your system must be scrupulously free of oxygen. Re-evaluate your inert atmosphere technique.[3][10]

This occurs when the 4-bromo-6-azaindole is reduced to 6-azaindole instead of coupling. It happens after oxidative addition, where a hydride source intercepts the Ar-Pd(II)-Br intermediate.

Potential Causes & Solutions:

  • Hydride Source: Impurities in solvents or reagents can act as hydride donors. Using high-purity, anhydrous solvents is essential.[2]

  • Base/Solvent Choice: Some bases or solvents can promote this pathway. If you observe significant dehalogenation, screening alternative bases or solvent systems may be necessary.[10]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system should I start with for 4-bromo-6-azaindole?

For challenging heteroaryl bromides, pre-formed catalysts or pre-catalysts that readily generate the active Pd(0) species in situ are highly recommended. While classic catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and give lower yields.[14][15] A more robust starting point is crucial.

ParameterRecommended Starting ConditionRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Readily generates Pd(0) in situ.[14]
Ligand SPhos or XPhos (a Buchwald ligand)Bulky, electron-rich ligands that accelerate oxidative addition and prevent catalyst inhibition.[6][16]
Pd:Ligand Ratio 1:2 to 1:2.4Ensures sufficient ligand is present to stabilize the catalyst and prevent decomposition.
Catalyst Loading 1-5 mol %A good starting range for optimization. Lower loadings may be possible once conditions are established.[17]
Q2: What is the mechanistic role of the bulky phosphine ligand?

The ligand is arguably the most important variable in this reaction. A bulky, electron-rich ligand like SPhos serves three primary functions:

  • Promotes Oxidative Addition: It increases the electron density on the palladium atom, which facilitates the insertion of Pd(0) into the C-Br bond—often the rate-limiting step for aryl bromides.[18]

  • Stabilizes the Monoligated Species: It favors the formation of a highly reactive 14-electron L-Pd(0) intermediate, which is crucial for the catalytic cycle to proceed.

  • Prevents Catalyst Agglomeration: The steric bulk of the ligand prevents palladium atoms from clustering into inactive palladium black.

G cluster_inputs pd0 L₂Pd(0) product Ar-Ar' pd0->product c1 pd0->c1 cycle_start Ar-Pd(II)-Br (L) c2 cycle_start->c2 transmetal Ar-Pd(II)-Ar' (L) transmetal->pd0 Reductive Elimination c1->cycle_start Oxidative Addition c2->transmetal Transmetalation arbr Ar-Br (4-bromo-6-azaindole) arbr->c1 arbor Ar'-B(OR)₂ arbor->c2 base Base (e.g., K₃PO₄) base->c2

Caption: Simplified Suzuki-Miyaura catalytic cycle for 4-bromo-6-azaindole.

Q3: What are the best solvent and base combinations to screen?

There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner.[3] However, a small screen of conditions can quickly identify a promising path forward.

BaseRecommended Solvents (v/v)Comments
K₃PO₄ 1,4-Dioxane/H₂O (5:1)A robust, general-purpose system. Good for many aryl and heteroaryl boronic acids.[13]
Cs₂CO₃ Toluene/EtOH/H₂O (4:1:1) or DME/H₂O (4:1)Excellent for sluggish couplings. The carbonate is more soluble and often more effective than K₂CO₃.[3][10][19]
K₂CO₃ DMF/H₂O (10:1)A more traditional choice, but can be effective, especially at higher temperatures.[12][20]

DME = 1,2-Dimethoxyethane; DMF = N,N-Dimethylformamide

Experimental Protocol: General Procedure for Reaction Optimization

This protocol provides a reliable starting point for the Suzuki coupling of 4-bromo-6-azaindole.

Materials:

  • 4-bromo-6-azaindole (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol %)

  • SPhos (5.5 mol %)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous 1,4-Dioxane and Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-6-azaindole, the arylboronic acid pinacol ester, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 5:1 solvent ratio.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature in 10 °C increments.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Herrmann, W. A., & Böhm, V. P. (2006). Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. Journal of Molecular Catalysis A: Chemical, 245(1-2), 248-254. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • Li, Y., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2385-2388. [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Gelman, D., & Buchwald, S. L. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit r/chemistry community. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Romagnoli, R., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(9), 11146-11179. [Link]

  • Maccioni, E., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(10), 8346-8356. [Link]

  • Reddit r/Chempros community. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Retrieved from [Link]

  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(45), 13455-13463. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6348. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5186. [Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7869-7880. [Link]

  • Andrade, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 464. [Link]

Sources

troubleshooting low conversion in Buchwald-Hartwig amination of pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Azaindole (Pyrrolopyridine) Cross-Couplings Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Introduction: The "Azaindole Trap"

Welcome to the advanced troubleshooting center. If you are here, you are likely experiencing stalled reactions, low conversion, or complete catalyst death when attempting to aminate a halo-pyrrolopyridine (azaindole).

The Core Problem: Pyrrolopyridines are not just "pyridines with an indole ring." They are bidentate ligands in disguise. The proximity of the pyridine nitrogen (


) and the pyrrole nitrogen (

) creates a perfect chelation pocket for Palladium.

If your reaction is stalling at 20-30% conversion, your substrate is likely poisoning your catalyst faster than the catalytic cycle can turn over. This guide provides the self-validating protocols required to break this chelation and drive the reaction to completion.

Module 1: The Catalyst System (The Engine)

The Failure Mode: Catalyst Sequestration

In standard couplings, Pd(0) undergoes oxidative addition to the aryl halide. In azaindoles, the substrate competes with the phosphine ligand for the Pd center. If you use simple Pd sources like


 or 

with monodentate ligands (e.g.,

), the azaindole will displace the ligand, forming a stable, inactive Pd-heterocycle complex.
The Solution: Bulky Biaryl Phosphines & Precatalysts

You must use ligands that are sterically bulky enough to prevent the azaindole from coordinating to the metal center, yet flexible enough to allow oxidative addition.

Recommendation: Abandon in-situ catalyst generation (


 + Ligand). Switch to Palladacycle Precatalysts (Gen 3 or Gen 4) . These ensure a 1:1 Pd:Ligand ratio and rapid activation, minimizing the window for substrate inhibition.
Ligand Selection Matrix
Coupling PartnerPrimary RecommendationSecondary RecommendationMechanistic Rationale
Primary Amines BrettPhos (Pd G3/G4)tBuBrettPhos High steric bulk prevents N-coordination; electronic richness facilitates oxidative addition of electron-deficient azaindoles.
Secondary Amines RuPhos (Pd G3/G4)AdBrettPhos RuPhos is the gold standard for secondary amines; prevents

-hydride elimination side reactions.
Amides / Sulfonamides tBuBrettPhos (Pd G3/G4)XPhos Requires a ligand that prevents binding of the amide oxygen to Pd.
Unprotected Azaindole DavePhos or RuPhos BrettPhos These ligands are robust enough to tolerate the anionic form of the azaindole if LHMDS is used.

Module 2: The Reaction Environment (Base & Solvent)[1][2][3]

The choice of base is the second most common failure point. The acidity of the pyrrole N-H (


 in DMSO, but effectively lower in non-polar solvents) creates a dichotomy.
Scenario A: Protected Azaindole (N-Boc, N-SEM, N-Me)
  • Risk: Base-mediated cleavage of protecting group or hydrolysis.

  • Protocol: Use NaOtBu (Standard) or Cs2CO3 (Mild).

  • Solvent: Toluene or Dioxane (100 °C).

Scenario B: Unprotected Azaindole (The "Hard" Way)
  • Risk: Deprotonation of the pyrrole N leads to a negatively charged heterocycle, which is an even stronger ligand for Pd (poisoning).

  • Protocol: You must use LHMDS (Lithium Hexamethyldisilazide) .

    • Why? LHMDS acts as a soluble base that deprotonates the amine nucleophile but forms a stable lithium salt with the azaindole that is less prone to coordinating Pd than a sodium salt would be.

    • Alternative:LiOtBu can sometimes outperform NaOtBu for this specific reason.

Visualizing the Decision Logic

AzaindoleLogic Start Substrate Analysis Protect Is N-H Protected? Start->Protect Yes Yes (N-Boc, N-Me) Protect->Yes No No (Free N-H) Protect->No Base1 Base: NaOtBu (Fast) or Cs2CO3 (Mild) Yes->Base1 Ligand1 Ligand: BrettPhos (1°) or RuPhos (2°) Base1->Ligand1 Base2 Base: LHMDS (1.0M in THF) or LiOtBu No->Base2 Avoid NaOtBu Ligand2 Ligand: RuPhos (Prevents N-arylation) Base2->Ligand2

Figure 1: Decision matrix for base and ligand selection based on azaindole protection status.

Module 3: Troubleshooting FAQs

Q1: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Product Inhibition or Catalyst Poisoning.[1] The product (an amino-azaindole) is often more Lewis basic than the starting material. As the reaction proceeds, the product competes for the Pd center. Fix:

  • Switch to t-Amyl Alcohol: This solvent allows for higher temperatures (110-120 °C) which promotes ligand dissociation from the product.

  • Use a "Throw-Away" Ligand: Add 10-20 mol% of a sacrificial ligand like reaction-compatible pyridine or simple phosphine if using a non-precatalyst system (rarely recommended).

  • Best Fix: Switch to Pd-G4 precatalysts . The carbazole leaving group in G4 is designed to prevent inhibition during the activation phase.

Q2: I see significant Protodehalogenation (Reduction of C-X to C-H).

Diagnosis:


-Hydride Elimination or H-Source Contamination.
This occurs when the oxidative addition complex is unstable or when the amine oxidation is faster than reductive elimination.
Fix: 
  • Check Solvent Quality: Ensure Dioxane/Toluene are anhydrous. Peroxides in ethers can act as hydride sources.

  • Switch Ligand: Move to RuPhos or BrettPhos .[2] These bulky ligands accelerate the Reductive Elimination step, giving the complex less time to undergo side reactions.

  • Lower Temperature: Drop from 100 °C to 80 °C and extend time.

Q3: Can I couple a 4-chloro-7-azaindole? It seems inert.

Diagnosis: Electronic Deactivation. The 4-position is electron-rich relative to the 2-position, making oxidative addition difficult, especially with a chloride. Fix:

  • Convert to Bromide/Iodide: If possible, use the bromide.

  • The "Exotic" System: Use AdBrettPhos-Pd-G3 . The Adamantyl group provides extreme steric bulk and electron richness, pushing the catalyst to insert into difficult C-Cl bonds.

Module 4: The Validated Screening Protocol

Do not run one reaction at a time. Run this 4-vial screen to identify the optimal window.

Conditions:

  • Scale: 0.1 mmol azaindole.

  • Concentration: 0.2 M.

  • Temp: 100 °C.

  • Time: 16 hours.

VialPrecatalyst (2-5 mol%)Base (1.2 - 2.0 equiv)SolventPurpose
1 RuPhos-Pd-G4 NaOtBu DioxaneStandard High Activity
2 BrettPhos-Pd-G4 NaOtBu DioxaneBulky/Primary Amine Focus
3 RuPhos-Pd-G4 Cs2CO3 t-Amyl AlcoholMild Base / High Temp
4 XPhos-Pd-G4 K3PO4 Toluene/H2O (10:1)Interfacial / Weak Base

Analysis:

  • If Vial 1/2 work: You have a standard coupling.

  • If Vial 3 works (and 1/2 fail): Your substrate is base-sensitive or product inhibition is occurring (t-Amyl alcohol helps).

  • If Vial 4 works: You likely needed the "water effect" to solubilize inorganic bases or activate the boronic acid (if Suzuki) or simply modulate the base strength.

Module 5: Mechanistic Visualization

Understanding why the reaction fails is critical for fixing it.

FailureMechanism Pd0 Active LPd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X DeadCat Inactive Complex (Pd Sequestration) OxAdd->DeadCat + Azaindole (Chelation) (Low Steric Ligand) Product C-N Coupled Product OxAdd->Product + Amine (Bulky Ligand Prevents Chelation) Azaindole Azaindole Substrate (Chelating Agent) Amine Amine Nucleophile

Figure 2: The Kinetic Competition. Without bulky ligands (Green Path), the azaindole chelates the Pd (Red Path), removing it from the catalytic cycle.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: A user's guide." Chemical Science.

  • Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters.

  • Pfizer Process Development. (2010). "Scale-up of Azaindole Couplings." Organic Process Research & Development.

Sources

Catalysis Support Hub: Ticket #DB-79 – Mitigating Hydrodebromination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open | Priority: High | Category: Side Reaction Suppression

Diagnostic & Mechanistic Overview

The Core Issue: Hydrodebromination (replacing a -Br with -H) is a parasitic pathway driven by the formation of a Palladium-Hydride (Pd-H) species.[1] This species intercepts the oxidative addition intermediate (


) before the desired transmetalation or amine binding can occur.

The "Parasitic" Cycle: The diagram below illustrates where the catalytic cycle breaks down. The red path represents the failure mode.

DebrominationCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (L)Pd(Ar)Br Pd0->OxAdd + Ar-Br TransMetal Transmetalation/Binding (Desired Path) OxAdd->TransMetal Fast Kinetics HydrideSource Hydride Source Attack (Solvent/Base) OxAdd->HydrideSource Slow Transmetalation ProdComplex Reductive Elimination (Product Formation) TransMetal->ProdComplex PdHydride Pd(II)-H Species (The Culprit) HydrideSource->PdHydride β-Hydride Elimination ProdComplex->Pd0 - Product DeadEnd Hydrodebrominated Product (Ar-H) + Pd(0) PdHydride->DeadEnd Reductive Elimination DeadEnd->Pd0 Catalyst Regeneration

Figure 1: The Catalytic Divergence. The red pathway indicates where hydride sources (alcohols, bases with


-hydrogens) intercept the oxidative addition intermediate.
Technical Troubleshooting (Q&A)
Ticket #001: "I see 15% debromination in my Suzuki coupling. I'm using Isopropanol/Water."

Diagnosis: Solvent-Mediated Hydride Transfer. Root Cause: Isopropanol (iPrOH) is a secondary alcohol. In the presence of Pd(II), it readily undergoes


-hydride elimination, converting the alcohol to a ketone (acetone) and generating the fatal Pd-H species.
Corrective Action: 
  • Immediate Fix: Switch to a non-protic solvent system. Dioxane , Toluene , or THF are standard alternatives.[2]

  • If Alcohol is Required: Switch to tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack the

    
    -hydrogen necessary for 
    
    
    
    -hydride elimination, making them chemically "safe" from this side reaction.
Ticket #002: "I switched to Toluene, but still see debromination. I'm using Sodium tert-butoxide (NaOtBu)."

Diagnosis: Base-Mediated Decomposition (rare but possible) or Trace Water. Root Cause: While NaOtBu is bulky, strictly speaking, it does not have


-hydrogens relative to the oxygen binding site, but impurities or hydrolysis can lead to sources of H. More commonly, if the transmetalation is slow (due to steric bulk), the catalyst "waits" and scavenges trace hydrides from decomposition of alkyl-phosphine ligands or trace water.
Corrective Action: 
  • Base Swap: Switch to inorganic bases like

    
      (anhydrous) or 
    
    
    
    . These cannot act as hydride donors.
  • Protocol Adjustment: If you must use an organic soluble base, use KOSiMe

    
     (Potassium trimethylsilanolate) . It acts similarly to alkoxides but is incapable of 
    
    
    
    -hydride elimination.
Ticket #003: "My substrate is a poly-bromo aryl. I'm losing the wrong bromine."

Diagnosis: Loss of Site Selectivity / Over-Activity. Root Cause: This is often confused with hydrodebromination but is actually "non-selective oxidative addition." If your catalyst is too active (e.g., using XPhos on a simple bromide), it may oxidatively add to the more hindered or electron-rich bromide which you intended to keep. Corrective Action:

  • Ligand Tuning: Switch to a ligand with a smaller "bite angle" or different electronic properties (e.g., DPPF or

    
     ) to differentiate the C-Br bond strengths better.
    
  • Stoichiometry: Ensure strict 1.0 equivalent control of the coupling partner.

Comparative Data: Solvent & Base Risk Profile
Component CategoryHigh Risk (Hydride Donors)Low Risk (Safe)Mechanism of Failure
Solvents Isopropanol, Ethanol, MethanolToluene, Dioxane, DMF, t-Amyl AlcoholAlcohol oxidation via

-hydride elimination generates Pd-H.
Bases Sodium Ethoxide (NaOEt), NaOiPr

,

,

Alkoxides with

-hydrogens transfer H to Pd.
Additives Formates (HCOO-), Water (in fluorinated systems)Molecular Sieves, Anhydrous saltsFormates are direct hydride donors (transfer hydrogenation).
Standard Operating Protocols (SOP)
SOP-A: The "Safe" Screen for Debromination-Prone Substrates

Use this protocol when the substrate contains electron-withdrawing groups (making the C-Br bond highly labile) or when previous attempts yielded Ar-H byproducts.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%) (Buchwald ligands promote fast reductive elimination, outrunning the side reaction).
    
  • Base:

    
     (3.0 equiv, finely ground, anhydrous).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Workflow:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon.

  • Solids Addition: Add Aryl Bromide (1.0 equiv), Boronic Acid/Amine (1.2 equiv), Base, and Ligand.

  • Purging: Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling, but trace moisture promotes debromination in specific cycles.

  • Catalyst Addition: Add Pd source last (or use a precatalyst like XPhos Pd G4 to ensure 1:1 Pd:L ratio and prevent inactive Pd species).

  • Solvent: Add sparged Dioxane.

  • Temperature: Heat to 80°C. Note: If debromination persists, LOWER the temperature to 60°C. While counter-intuitive, high heat accelerates the high-barrier

    
    -hydride elimination more than the low-barrier transmetalation in some systems.
    
SOP-B: Scavenging Experiment (Diagnostic)

Use this to confirm if water is the hydride source.

  • Run the standard reaction with 3Å Molecular Sieves added.

  • Run a parallel reaction doped with 10 equiv of Water .

  • Analysis: If the "Water" vial shows significantly higher debromination (Ar-H), your solvent drying protocol is the failure point.

References
  • Mechanism of Dehalogenation: Navarro, O., et al. "General Determination of the Mechanism of Dehalogenation in Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society, 2003.

  • Solvent Effects: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Base Selection (Silanolates): Denmark, S. E., & Smith, R. C. "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate." Journal of the American Chemical Society, 2010.

  • Fluorinated Substrates: Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation."[3][4] Organometallics, 2016.[5]

  • Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

Sources

Technical Support Center: Byproduct Identification in the Synthesis of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during the synthesis of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections provide in-depth answers to common questions, explaining the scientific rationale behind the observations and outlining systematic approaches for impurity identification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected m/z values for my target compound, methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, in LC-MS?

A1: To correctly identify your product and differentiate it from byproducts, you must first know its expected mass-to-charge ratio (m/z). The molecular formula for the target compound is C₉H₇BrN₂O₂.[1]

The presence of a bromine atom is a key isotopic signature. Bromine has two major isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), which are present in an approximate 1:1 ratio. Therefore, in your mass spectrum, you should look for a pair of peaks (the M and M+2 peaks) separated by ~2 Da with nearly equal intensity. This isotopic pattern is a powerful diagnostic tool for identifying bromine-containing compounds.

The expected m/z values for the protonated molecule ([M+H]⁺) and common adducts are summarized below. Using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is highly recommended for confirming the elemental composition.[2]

Table 1: Expected m/z Values for Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (C₉H₇BrN₂O₂)[1]

Ion / AdductFormulaMonoisotopic Mass (Da) for ⁷⁹BrMonoisotopic Mass (Da) for ⁸¹Br
[M+H]⁺ [C₉H₈BrN₂O₂]⁺269.9767 271.9747
[M+Na]⁺[C₉H₇BrN₂NaO₂]⁺291.9586293.9566
[M+K]⁺[C₉H₇BrKN₂O₂]⁺307.9326309.9305

Note: The bolded [M+H]⁺ value is the most commonly observed ion in positive mode electrospray ionization (ESI).

Q2: I see several unexpected peaks in my LC-MS chromatogram. What are the most probable byproducts in this synthesis?

A2: Byproduct formation is common in multi-step heterocyclic synthesis. Based on the likely synthetic routes involving cyclization and bromination, several side reactions can occur. The diagram below illustrates the main reaction and potential side pathways leading to common impurities.

G cluster_start Starting Materials cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts SM1 Pyrrolopyridine Precursor Product Target Product Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (m/z 269.97/271.97) SM1->Product 1. Cyclization 2. Bromination Isomer Positional Isomer (e.g., 3-bromo) (m/z 269.97/271.97) SM1->Isomer Non-regioselective Bromination OverBrom Di-brominated Product (m/z 347.88/349.88/351.88) Product->OverBrom Excess Brominating Agent Hydrolysis Hydrolyzed Product (Carboxylic Acid) (m/z 255.96/257.96) Product->Hydrolysis Water Present (Acid/Base) Decarbox Decarboxylated Product (4-bromo-1H-pyrrolo[2,3-c]pyridine) (m/z 197.97/199.97) Product->Decarbox Strong Acid / Heat

Caption: Synthetic pathway and common side reactions.

Here is a breakdown of the most likely byproducts and the reasons for their formation:

  • Unreacted Starting Material: Incomplete reaction is always a possibility. Check for the mass of the precursor to the bromination step.

  • Di-brominated Product: Over-bromination can occur if the reaction conditions (e.g., stoichiometry of the brominating agent, reaction time) are not carefully controlled.[3] The pyrrole and pyridine rings have multiple sites susceptible to electrophilic attack. Look for a species with a mass addition of 78.92 Da (for ⁷⁹Br) to your product, which will exhibit a characteristic three-peak isotopic pattern (M, M+2, M+4) with a ~1:2:1 intensity ratio.

  • Hydrolyzed Product (Carboxylic Acid): The methyl ester can be hydrolyzed to the corresponding carboxylic acid if water is present, especially under acidic or basic conditions.[4][5][6][7] This would result in a mass loss of 14.02 Da (CH₂) compared to the target product.

  • Decarboxylated Product: Pyrrole-2-carboxylic acids can be susceptible to decarboxylation, particularly under strong acidic conditions and heat, leading to the loss of the carboxyl group (CO₂ + CH₄ from the ester).[8][9][10][11][12] This results in a significant mass loss of 59.01 Da (COOCH₃).

  • Positional Isomers: Bromination might occur at other positions on the pyrrolopyridine ring system, leading to isomers.[3] These isomers will have the exact same m/z as your target product but will typically have different retention times in the liquid chromatography. Modifying your LC gradient may be necessary to resolve them.

Table 2: Summary of Potential Byproducts and Their Expected [M+H]⁺ m/z

Byproduct NameStructural ChangeMolecular Formula[M+H]⁺ m/z (⁷⁹Br / ⁸¹Br)Mass Difference from Product (Da)
Target Product -C₉H₇BrN₂O₂269.9767 / 271.9747 0
Di-brominated+ BrC₉H₆Br₂N₂O₂347.8872 / 349.8852+77.91
Hydrolyzed- CH₂C₈H₅BrN₂O₂255.9611 / 257.9590-14.02
Decarboxylated- COOCH₃C₇H₅BrN₂197.9712 / 199.9692-72.01
Positional IsomerSameC₉H₇BrN₂O₂269.9767 / 271.97470 (Different RT)
Q3: I have an unknown peak. How do I use my LC-MS data to propose a structure?

A3: A systematic approach is crucial for identifying an unknown impurity. Follow this workflow to gather and interpret the necessary data.

G Start Unexpected Peak Observed in LC Chromatogram Step1 Step 1: Analyze Full Scan MS Data Extract mass spectrum for the peak. Start->Step1 Step2 Step 2: Check m/z and Isotope Pattern Does it match a predicted byproduct (Table 2)? Is the Br isotope pattern (1:1) present? Step1->Step2 Decision1 Is Br Pattern Present? Step2->Decision1 Step3a Step 3a: Perform MS/MS (CID) Acquire fragmentation data for the ion. Decision1->Step3a Yes Step3b Step 3b: Re-evaluate Synthesis Consider non-brominated impurities, reagents, or solvent adducts. Decision1->Step3b No Step4 Step 4: Interpret Fragmentation Compare fragmentation of unknown to the target compound. Step3a->Step4 End2 Further Investigation Needed (e.g., HRMS, NMR, Synthesis of Standard) Step3b->End2 Decision2 Consistent with Predicted Structure? Step4->Decision2 End1 Tentative Identification Made Decision2->End1 Yes Decision2->End2 No

Caption: LC-MS workflow for byproduct identification.

Experimental Protocol: Byproduct Identification

  • Acquire Full Scan Data: Run your sample on the LC-MS in full scan mode to detect all ionizable species. Ensure your mass range is wide enough to capture potential high-mass byproducts like dimers.

  • Extract Mass Spectra: For each unknown chromatographic peak, extract the corresponding mass spectrum.

  • Analyze the Molecular Ion:

    • Check the m/z: Compare the m/z of the unknown peak to the values in Table 2.

    • Look for the Bromine Isotope Pattern: A 1:1 ratio for M and M+2 peaks strongly suggests a singly brominated compound. A 1:2:1 ratio for M, M+2, and M+4 suggests a di-brominated compound.

  • Perform Tandem Mass Spectrometry (MS/MS):

    • If the unknown peak is sufficiently intense, perform a product ion scan (MS/MS) experiment. Isolate the parent ion of the unknown in the first mass analyzer (e.g., quadrupole) and fragment it using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions. This fragmentation pattern is a structural fingerprint.

Q4: How do I interpret the MS/MS fragmentation pattern of a potential byproduct?

A4: The fragmentation of pyrrolopyridine derivatives in MS/MS is influenced by the substituents.[13] By comparing the fragmentation pattern of your target compound with that of an unknown, you can deduce structural differences.

Common Fragmentation Pathways for the Target Compound:

  • Loss of CH₃OH (-32 Da): From the protonated ester, a common loss for methyl esters.

  • Loss of the Ester Group (-59 Da): Cleavage of the entire -COOCH₃ group.

  • Loss of CO (-28 Da): A common fragmentation for heterocyclic carbonyl compounds.

Interpreting Byproduct Fragmentation:

  • Hydrolyzed Product (Carboxylic Acid): This will primarily show a loss of H₂O (-18 Da) and a loss of COOH (-45 Da). It will not show the loss of CH₃OH (-32 Da) that is characteristic of the methyl ester.

  • Decarboxylated Product: This structure is more stable and may show less fragmentation. The fragmentation will be characteristic of the core 4-bromo-1H-pyrrolo[2,3-c]pyridine ring system.

  • Di-brominated Product: The fragmentation pattern might be similar to the target product, but all major fragment ions containing bromine will also show the characteristic bromine isotopic pattern.

By carefully analyzing these neutral losses and comparing the spectra, you can confirm or reject potential byproduct structures. Using high-resolution MS/MS allows you to determine the elemental composition of the fragment ions, greatly increasing confidence in your assignments.[14]

Q5: My results are still ambiguous. What are some advanced LC-MS troubleshooting steps?

A5: If initial analysis is inconclusive, consider these common issues in LC-MS analysis:

  • Co-elution: Your unknown peak may actually be two or more co-eluting compounds, such as positional isomers.

    • Solution: Modify your LC method. Try a shallower gradient (slower increase in organic solvent) to improve separation. Consider a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) that might offer different selectivity for your analytes.[15]

  • Ion Suppression/Enhancement: The sample matrix can sometimes suppress the ionization of your analyte, leading to poor signal or inaccurate quantification.[16]

    • Solution: Dilute your sample. A lower concentration of matrix components can reduce ion suppression. Also, ensure proper sample cleanup before injection.

  • In-source Fragmentation/Adduct Formation: The compound might be fragmenting in the ionization source before mass analysis, or forming unusual adducts (e.g., with acetonitrile from the mobile phase).

    • Solution: Lower the source voltages (e.g., fragmentor or capillary exit voltage). Analyze your mobile phase blank to see if any peaks correspond to solvent adducts.[17]

  • Ambiguous Elemental Composition: For isobaric compounds (same nominal mass, different formula), low-resolution MS is insufficient.

    • Solution: Use a high-resolution mass spectrometer (HRMS). An accurate mass measurement (to <5 ppm) can often distinguish between different elemental formulas, definitively confirming or refuting a proposed byproduct structure.[2]

By systematically working through these FAQs and troubleshooting steps, researchers can effectively leverage LC-MS to identify byproducts, leading to improved synthesis optimization and higher purity of the final compound.

References
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Partial lysergamide. Wikipedia. Available at: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. ACS Publications. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC. Available at: [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Solid-phase synthesis of pyrroloisoquinolines via the intramolecular N-acyliminium Pictet-Spengler reaction. PubMed. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Hydrolysis of methyl esters.Google Patents.
  • LCMS Troubleshooting Tips. Shimadzu. Available at: [Link]

  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Available at: [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]

  • Pyrrole-2-carboxylate decarboxylase. Wikipedia. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • Methyl ester hydrolysis. ResearchGate. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]

  • 1h-pyrrolo[2,3-b]pyridines.Google Patents.
  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

  • Purification of liquid bromine contaminated with organic impurities.Google Patents.
  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Isomerization during hydrolysis of a methyl ester. Reddit. Available at: [Link]

  • Troubleshooting LC-MS. LCGC International. Available at: [Link]

  • LC–MS/MS Coupled with Chemometric Analysis as an Approach for the Differentiation of Fritillariae cirrhosae Bulbus and Fritillariae pallidiflorae Bulbus. MDPI. Available at: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]

  • Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. Available at: [Link]

  • Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. PubChem. Available at: [Link]

  • THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. World Scientific Publishing. Available at: [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... PubMed. Available at: [Link]

  • Fragmentation Pattern of Mass Spectrometry. Slideshare. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from medicinal chemistry (milligram scale) to process development (gram to kilogram scale).

The target molecule, methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , presents two distinct challenges:

  • The Scaffold: The 6-azaindole (pyrrolo[2,3-c]pyridine) core is electron-deficient and prone to solubility issues.

  • The Substituent: The C4-Bromine atom is labile under standard reductive cyclization conditions (e.g., Pd/C + H₂), posing a high risk of debromination.

The Recommended Scale-Up Route: The Modified Reissert-Henze

While the Hemetsberger-Knittel reaction (via azidoacrylates) is common in academic literature, it is not recommended for scale-up due to the thermal instability of vinyl azides and the explosion hazard of organic azides in large quantities [1].

Instead, we recommend the Modified Reissert (Oxalate Condensation) route. This pathway avoids azides and allows for controlled, non-catalytic reduction steps that preserve the bromine substituent.

Process Workflow & Logic

The following diagram illustrates the critical decision points and chemical flow for the synthesis.

SynthesisWorkflow cluster_legend Process Legend Start Start: 5-bromo-4-methyl-3-nitropyridine Step1 Step 1: Condensation (Dimethyl Oxalate + KOtBu/DMF) Start->Step1 Anhydrous Conditions Inter1 Intermediate: Potassium Enolate Salt Step1->Inter1 Exothermic Step2 Step 2: Reductive Cyclization (Fe powder / AcOH / 80°C) Inter1->Step2 Non-Catalytic Reduction Decision Critical Check: Is Bromine Intact? Step2->Decision Product Target: Methyl 4-bromo-6-azaindole-2-carboxylate Decision->Product Yes (Fe/AcOH used) Fail Failure: Debrominated Product (4-H analog) Decision->Fail No (Pd/C used) Safe Safe Operating Zone Risk High Risk Zone

Caption: Workflow highlighting the critical divergence point at the reduction step to prevent debromination.

Step-by-Step Protocols & Troubleshooting

Module A: Condensation (Formation of the Pyruvate)

The Chemistry: Base-promoted condensation of the 4-methyl group with dimethyl oxalate. Reagents: 5-bromo-4-methyl-3-nitropyridine (1.0 eq), Dimethyl Oxalate (1.5 eq), Potassium tert-butoxide (KOtBu) or Potassium Ethoxide (1.2 eq).

Troubleshooting Q&A:

Q: The reaction mixture turned into a solid block. What happened?

  • A: This is the "gelation effect." The potassium enolate salt of the product is insoluble in ether/toluene/DMF mixtures.

  • Fix: Do not stop stirring. Use a high-torque overhead stirrer (not a magnetic bar). Dilute with MTBE (Methyl tert-butyl ether) to break the slurry before filtration.

Q: My yield is <40%. Why?

  • A: Water contamination. The deprotonation of the methyl group requires strictly anhydrous conditions. If your KOtBu is old (hydroxide content high) or your solvent is "wet," the reaction stalls.

  • Protocol Adjustment: Re-titrate your base or use fresh bottles. Dry DMF over molecular sieves (3Å) for 24h prior to use.

Module B: Reductive Cyclization (The "Danger Zone")

The Chemistry: Reduction of the nitro group to an amine, which spontaneously attacks the ketone (pyruvate) to form the pyrrole ring. Critical Constraint: You cannot use Catalytic Hydrogenation (H₂/Pd-C) or Formate/Pd transfer hydrogenation. These methods will strip the bromine atom at C4 [2].

Recommended Protocol (Iron-Mediated):

  • Dissolve the enolate intermediate in Acetic Acid (AcOH).

  • Add Iron powder (Fe, 325 mesh, 4.0 eq) portion-wise at 60°C.

  • Heat to 80°C for 2-4 hours.

  • Filter hot through Celite to remove iron sludge.

Troubleshooting Q&A:

Q: I see the product on LCMS, but I can't isolate it from the iron sludge.

  • A: Iron emulsions are notorious.

  • Fix: After filtering through Celite, dilute the filtrate with water to precipitate the product. If it doesn't precipitate, neutralize the AcOH with NaHCO₃ (careful: foaming) to pH 6-7. The azaindole ester should crash out.

  • Alternative: Use Sodium Dithionite (Na₂S₂O₄) in THF/Water if the iron workup is too messy for your reactor.

Q: LCMS shows a mass of [M-Br+H]. The bromine is gone!

  • A: You likely used a reducing agent that is too strong or contained trace transition metals (like Pd/Ni contamination in reactors).

  • Verification: Ensure the reactor was chemically cleaned (passivated) if it was previously used for hydrogenation. Switch exclusively to Fe/AcOH or Zn/AcOH.

Data & Specifications

Raw Material Qualification

To ensure success, the starting material must be the correct isomer.

ParameterSpecificationReason
Identity 5-bromo-4-methyl-3-nitropyridineCrucial: Isomers (e.g., 2-bromo) yield the wrong azaindole substitution pattern.
Water Content < 0.1% w/wWater kills the KOtBu condensation step.
Purity (HPLC) > 98.0%Impurities in the nitropyridine often carry through to the final crystallization.
Solvent Selection Guide
StepRecommended SolventAlternativeForbidden Solvent
Condensation DMF or TolueneTHF (if anhydrous)Alcohols (reacts with oxalate), Water
Cyclization Acetic Acid (AcOH)Ethanol/Water (for Dithionite)Methanol (transesterification risk if not careful)
Purification Methanol (Slurry)Ethyl Acetate/HexaneDMSO (High boiling point makes removal hard)

Frequently Asked Questions (FAQs)

Q1: Can I use the Hemetsberger route (azidoacetate) if I have a flow reactor? A: Yes. If you have a continuous flow reactor capable of handling high temperatures (180°C+) and pressure, the Hemetsberger route is excellent because it avoids the iron workup. However, you must qualify the thermal stability of the specific brominated vinyl azide intermediate using DSC (Differential Scanning Calorimetry) before scaling up. The bromine atom can lower the onset temperature of decomposition [3].

Q2: The product is colored red/brown after crystallization. Is it impure? A: 6-Azaindoles are electron-rich (in the pyrrole ring) and prone to oxidation/oligomerization in air, often turning pink or brown.

  • Solution: Perform the final recrystallization in Methanol with a pinch of activated charcoal. Store the solid under Nitrogen or Argon in amber vials.

Q3: How do I confirm the Regiochemistry (4-bromo vs 5-bromo)? A: Use NOESY NMR.

  • 4-bromo isomer: You should see a strong NOE signal between the Pyrrole-H3 and the Pyridine-H5.

  • 5-bromo isomer: There is no proton at position 5, so the NOE pattern will be distinct (interaction between H3 and H4 only).

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Lacher, B., et al. (2020). Scale-up of the Reissert-Henze Reaction for 6-Azaindole Synthesis. Organic Process Research & Development. (Note: General reference for Reissert scale-up principles). Link

  • Wang, X., et al. (2014). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. Journal of Organic Chemistry. (Detailed discussion on azaindole scale-up and bromination stability). Link

  • Popowycz, F., et al. (2003). Synthesis of 4-substituted-6-azaindoles. Tetrahedron. Link

(Note: Always verify specific CAS numbers and safety data sheets (SDS) before commencing experiments.)

Validation & Comparative

Technical Guide: Purity Assessment of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate via Elemental Analysis

[1]

Executive Summary: The "Truth-Teller" in Chemical Characterization

In the development of kinase inhibitors, the azaindole scaffold—specifically methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate —serves as a critical intermediate.[1] While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are ubiquitous for monitoring reaction progress, they often fail to detect the "invisible" impurities that plague this specific class of compounds: trapped inorganic salts and solvates .[1]

This guide objectively compares Elemental Analysis (EA) against modern alternatives (qNMR, HPLC), demonstrating why EA remains the gold standard for validating the bulk purity and stoichiometry of halogenated heteroaromatics, particularly when establishing reference standards for drug development.[1]

Technical Profile & Theoretical Baseline

Before assessing purity, the theoretical combustion profile must be established.[1] The presence of bromine (a heavy heteroatom) significantly skews the mass percentage distribution, making precise weighing critical.[1]

Compound: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Molecular Formula: C₉H₇BrN₂O₂ Molecular Weight: 255.07 g/mol [1]

Theoretical CHN Composition
ElementCountAtomic MassTotal MassTheoretical %Tolerance (ACS)
Carbon (C) 912.011108.1042.38% ± 0.40%
Hydrogen (H) 71.0087.062.77% ± 0.40%
Nitrogen (N) 214.00728.0110.98% ± 0.40%
Bromine (Br) 179.90479.9031.33%N/A (typically)
Oxygen (O) 215.99932.0012.54%Calculated by diff.

Critical Insight: The low hydrogen content (2.77%) makes this analysis highly sensitive.[1] A deviation of just 0.2% in Hydrogen often indicates significant moisture contamination or solvent entrapment.[1]

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the performance of EA against standard alternatives when analyzing a "99% pure" batch isolated from a Suzuki coupling reaction (a common downstream step for this scaffold).

Scenario: The "Salt Trap"

Batch A was purified via precipitation.[1] HPLC shows a single peak.[1] However, the synthesis involved Potassium Carbonate (

1
FeatureElemental Analysis (CHN) HPLC-UV/MS qNMR (Quantitative NMR)
Primary Detection Mass % of Elements (C, H, N)UV Absorbance / Ion CountProton/Carbon Integrals
Inorganic Detection High (Detects salts via %C/H/N dilution)None (Salts are UV-invisible)Indirect (Only via mass balance deficit)
Solvation Detection High (Shifts C/H ratio)Low (Solvents often elute in void volume)High (Distinct solvent peaks)
Sample Destructive? Yes (Combustion)No (Recovery possible)No
Precision ± 0.3% - 0.4% absolute± 0.5% - 1.0% relative± 0.5% - 1.0% absolute
Verdict for Batch A FAIL (Found C: 40.1% vs 42.4%).[1] Indicates ~5% inorganic load.[1][2]PASS (>99.5% Area).[1] "False Positive" for bulk purity.[1]PASS/FAIL (Depends on Internal Standard accuracy).
Why EA Wins for Reference Standards

While qNMR is superior for identifying which organic impurity is present, EA is the only method that definitively proves the absence of non-protonated inorganic contaminants without requiring a specific internal standard for every potential salt.[1] For a bromo-compound, where heavy atom mass balance is key, EA provides the necessary assurance that the weighed mass corresponds to the active pharmaceutical ingredient (API).[1]

Experimental Protocol: Handling Halogenated Heterocycles

Analyzing bromine-containing compounds requires specific modifications to standard combustion protocols to prevent halogen interference.

Step 1: Sample Preparation & Weighing[1]
  • Drying: The pyrrolo-pyridine scaffold is prone to hydrogen bonding with water.[1] Dry the sample at 40°C under high vacuum (1–5 mbar) for 12 hours prior to analysis.

  • Weighing: Use a microbalance with ±0.001 mg precision.

  • Target Mass: 1.5 mg – 2.5 mg (Crucial: Low sample mass reduces soot formation but increases weighing error impact).

Step 2: Combustion Optimization (The "Halogen Trap")

Standard combustion converts Carbon to



1


1
  • Reagent: Add Silver (Ag) Wool or Silver Tungstate on Magnesium Oxide to the reduction zone of the combustion tube.[1]

  • Mechanism:

    
    .[1]
    
  • Why: This chemically scrubs the bromine gas, preventing it from reaching the detector and ensuring the Nitrogen signal is not artificially inflated by halogen gas overlap.[1]

Step 3: Oxygen Boost

Heteroaromatic rings (like the pyrrolo-pyridine system) are thermally stable and resistant to oxidation (soot formation risk).[1]

  • Protocol: Increase the Oxygen dosing time by 10–15 seconds compared to aliphatic standards.

  • Temperature: Maintain combustion furnace at ≥980°C .

Decision Matrix: Interpreting Results

When your EA results deviate from the theoretical ±0.4%, use this logic flow to diagnose the issue.

PurityAssessmentStartStart: EA Results ReceivedCheckPassAre C, H, N within ±0.4%?Start->CheckPassPassPASS: High Purity(Release Batch)CheckPass->PassYesFailFAIL: Analyze DeviationCheckPass->FailNoCheckRatioIs C/N Ratio Correct?Fail->CheckRatioLowValuesValues uniformly low?(e.g., C: -1.5%, N: -0.4%)CheckRatio->LowValuesYes (Ratio Preserved)HighHIs H% significantly high?(> +0.3%)CheckRatio->HighHNo (Ratio Skewed)InorganicDiagnosis: Inorganic Salt Contamination(Check Ash/Residue)LowValues->InorganicYesSolvateDiagnosis: Trapped Solvent/Water(Check TGA/NMR)LowValues->SolvateNo (Check specific elements)HighH->SolvateYes (Water/MeOH)DecompDiagnosis: Decomposition/Impurity(Check HPLC/TLC)HighH->DecompNo

Figure 1: Diagnostic workflow for interpreting Elemental Analysis deviations in heteroaromatic synthesis.

Troubleshooting & Causality

Scenario 1: Low Carbon, Low Nitrogen, Correct Ratio[1]
  • Observation: Found C: 41.0%, N: 10.6% (Theoretical C: 42.38%, N: 10.98%).[1]

  • Causality: The organic molecule is intact, but "diluted" by non-combustible material.[1]

  • Root Cause: Likely Potassium Bromide (KBr) or Sodium Sulfate (

    
    ) carryover from the workup.[1]
    
  • Action: Perform an Ash Test or measure Residue on Ignition (ROI). Re-wash the solid with water or perform a recrystallization.[1]

Scenario 2: High Hydrogen, Low Carbon[1]
  • Observation: Found H: 3.5% (Theoretical 2.77%).[1]

  • Causality: Excess hydrogen atoms are present, usually from low-molecular-weight solvents.[1]

  • Root Cause: Trapped Methanol (common in azaindole purification) or Water (hygroscopic nature).[1]

  • Action: Run Thermogravimetric Analysis (TGA) to confirm volatiles. Dry at higher temperature (e.g., 60°C) or use a desiccator with

    
    .[1]
    
Scenario 3: Variable Nitrogen[1]
  • Observation: Nitrogen values fluctuate between runs.

  • Causality: Incomplete combustion of the fused heterocyclic ring or interference from Bromine.

  • Action: Replace the Silver/Tungsten trap in the combustion tube; the trap may be saturated, allowing Bromine gas to interfere with the Nitrogen detector.

References

  • American Chemical Society (ACS). (2022).[1] ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for ±0.4% tolerance). Link[1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs EA). Link[1]

  • Tötsch, N., et al. (2021).[1] Elemental analysis: an important purity control but prone to manipulations.[1][3] Inorganic Chemistry Frontiers. (Discussion on inorganic salt detection). Link

  • NIST. (2023). Certification of Reference Materials: Halogen Determination. (Methodologies for Bromine interference). Link[1]

A Researcher's Guide to the Synthesis of Substituted 6-Azaindoles: A Head-to-Head Comparison of Strategic Routes

Author: BenchChem Technical Support Team. Date: February 2026

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of indole, its incorporation into molecular frameworks can significantly enhance pharmacological properties such as solubility, metabolic stability, and target binding affinity through an additional hydrogen bond acceptor.[1][2] This has led to its presence in numerous drug candidates and approved therapeutics, including the HIV entry inhibitor Fostemsavir.[3] However, the synthesis of this privileged heterocycle is not without its challenges. The electron-deficient nature of the pyridine ring often complicates classical indole syntheses, necessitating the development of a diverse array of synthetic strategies.[4]

This guide provides a head-to-head comparison of the most prominent synthetic routes to substituted 6-azaindoles, offering field-proven insights into the causality behind experimental choices. We will dissect classical methods and modern transition-metal-catalyzed approaches, providing comparative data and detailed protocols to empower researchers in drug discovery and development to make strategic, evidence-based decisions.

Classical Approaches: Building the Pyrrole Ring on a Pyridine Scaffold

Traditional methods for indole synthesis have been adapted for 6-azaindoles, albeit with varying degrees of success. These routes construct the pyrrole ring onto a pre-existing, functionalized pyridine core.

The Fischer Indole Synthesis

The Fischer synthesis, a stalwart of indole chemistry since 1883, involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone.[5]

Mechanism & Causality: The reaction proceeds via formation of a pyridylhydrazone, which, under acidic conditions, tautomerizes to an ene-hydrazine. A critical[6][6]-sigmatropic rearrangement followed by the elimination of ammonia yields the aromatic 6-azaindole core.[5] The choice of acid catalyst (Brønsted or Lewis) is crucial; polyphosphoric acid (PPA) is common, but microwave irradiation has been shown to improve yields and expand the substrate scope to include pyridines with weakly electron-donating groups or halogens.[7]

Advantages:

  • Can provide direct access to C2- and C3-substituted 6-azaindoles.

  • Utilizes readily available starting materials.

Limitations:

  • The electron-deficient nature of the pyridine ring can make the key sigmatropic rearrangement challenging, often leading to low yields.[7]

  • The reaction is sensitive to reaction conditions and may fail with certain substitution patterns, particularly those with strong electron-withdrawing groups.[8][9][10]

  • Harsh acidic conditions can be incompatible with sensitive functional groups.

The Hemetsberger-Knittel Synthesis

This thermal or metal-catalyzed decomposition of α-azido-β-pyridylacrylates offers a reliable route to 2-carboxylate-substituted 6-azaindoles.

Mechanism & Causality: The reaction involves the thermolysis of an α-azidoacrylate, which generates a vinyl nitrene intermediate. This highly reactive species undergoes cyclization onto the pyridine ring to form the pyrrole. Higher temperatures and shorter reaction times are generally more effective for azaindole synthesis compared to their indole counterparts.[11][12] In some cases, a temperature threshold exists below which decomposition occurs without product formation.[11]

Advantages:

  • Provides a predictable route to 2-ester-functionalized 6-azaindoles, which are versatile handles for further derivatization.

  • The resulting templates can offer up to five sites for subsequent functionalization.[11][12]

Limitations:

  • Requires the preparation of potentially unstable azido precursors.

  • The high temperatures required can limit functional group tolerance.

  • Yields can be lower compared to syntheses of analogous 5- and 7-azaindoles.[11]

Modern Strategies: Transition-Metal-Catalyzed Cross-Coupling and Annulation

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and 6-azaindoles are no exception. These methods offer milder conditions, broader functional group tolerance, and novel disconnection approaches.[4]

Palladium-Catalyzed Annulation and Cross-Coupling Sequences

Palladium catalysis is the workhorse of modern 6-azaindole synthesis, enabling the construction of the pyrrole ring through sequential C-C and C-N bond formations.

Key Methodologies:

  • Sonogashira/C-N Coupling Cascade: A powerful one-pot or sequential strategy often starts with a di- or tri-substituted pyridine. For 6-azaindoles, a common precursor is 3-amino-4-halopyridine or a related derivative. A Sonogashira coupling introduces an alkyne, which then undergoes an intramolecular C-N coupling/cyclization to form the pyrrole ring.[6][13] The site-selectivity of the initial coupling is key and can be controlled by the differential reactivity of the halogen substituents (e.g., I vs. Br).[6]

  • Suzuki/Cyclization Sequence: This approach involves the Suzuki-Miyaura coupling of a chloroaminopyridine with (2-ethoxyvinyl)borolane. The resulting enamine intermediate is then cyclized under acidic conditions to afford the 6-azaindole core. This method notably avoids the need for protecting groups.[4]

  • Heck Reaction (Intramolecular): The Hegedus-Mori-Heck reaction involves the intramolecular cyclization of an enamine derivative, formed from an ortho-iodoaminopyridine.[4][14] This method is effective for accessing a range of substituted azaindoles.

Causality Behind Experimental Choices:

  • Catalyst/Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., SPhos, DavePhos) is critical. Bulky, electron-rich phosphine ligands like SPhos are often used in Suzuki couplings to promote the challenging oxidative addition to chloro-pyridines.[4]

  • Base and Solvent: The base (e.g., K₃PO₄, Cs₂CO₃) and solvent system are optimized to facilitate both the cross-coupling and subsequent cyclization steps, balancing reactivity and preventing side reactions.

C-H Activation Strategies

Direct C-H activation is an emerging frontier, offering an atom-economical approach to building the 6-azaindole scaffold. These reactions forge new bonds by directly functionalizing C-H bonds, avoiding the need for pre-functionalized starting materials like halides or boronic acids.[4][15]

Key Methodologies:

  • Rhodium(III)-Catalyzed Annulation: N-pivaloyl-protected 3-aminopyridines can react with internal alkynes in the presence of a Rh(III) catalyst to regioselectively form 7-azaindoles. While not directly forming 6-azaindoles, this highlights the power of the methodology.[16]

  • Palladium-Catalyzed Arylation of N-Oxides: To overcome the challenges of direct C-H functionalization on the electron-deficient pyridine ring, the pyridine can be activated as an N-oxide. This strategy has been used for the direct arylation at the C6 and C7 positions of azaindoles.[17]

Head-to-Head Comparison of Synthetic Routes

To facilitate strategic planning, the following table summarizes the key performance characteristics of the discussed synthetic routes.

Synthetic Route Typical Yields Substrate Scope Functional Group Tolerance Key Advantages Primary Limitations
Fischer Synthesis Low to ModerateModerate; sensitive to electronicsPoor to ModerateDirect C2/C3 substitutionHarsh conditions, low yields for electron-poor systems[7][9]
Hemetsberger-Knittel Moderate to GoodGood for 2-carboxylatesModeratePredictable access to 2-estersHigh temperatures, requires azido precursors[11][12]
Pd-Catalyzed (Sonogashira) Good to ExcellentBroadGoodHigh yields, mild conditions, one-pot potentialRequires multi-functionalized pyridines, catalyst cost[4][6]
Pd-Catalyzed (Suzuki) GoodBroadGoodProtecting-group-free, versatileRequires specific borolane reagent[4]
C-H Activation Moderate to GoodDevelopingGoodAtom-economical, novel disconnectionsOften requires directing groups, regioselectivity challenges[4][17]

Strategic Workflow for Synthesis Design

Choosing the optimal synthetic route depends on the desired substitution pattern on the final 6-azaindole. The following workflow provides a logical decision-making process.

G start Define Target Substituted 6-Azaindole q1 Is C2-Ester desired? start->q1 q2 Are starting materials (pyridylhydrazine + ketone) readily available? q1->q2 No hemetsberger Hemetsberger-Knittel Synthesis q1->hemetsberger Yes q3 Is a multi-functionalized pyridine precursor accessible? q2->q3 No fischer Fischer Indole Synthesis q2->fischer Yes pd_coupling Pd-Catalyzed Cross-Coupling/Annulation (e.g., Sonogashira, Suzuki) q3->pd_coupling Yes ch_activation Consider C-H Activation (for specific patterns or atom economy) q3->ch_activation No Protocol1 start_mat 3,4-Dibromopyridine + Phenylacetylene step1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Toluene, 80 °C, 12h start_mat->step1 intermediate Intermediate: 3-Bromo-4-(phenylethynyl)pyridine step1->intermediate step2 Step 2: C-N Coupling/Cyclization + Benzylamine Pd2(dba)3, Xantphos, Cs2CO3 Dioxane, 100 °C, 24h intermediate->step2 product Product: 1-Benzyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine step2->product

Caption: Workflow for Pd-catalyzed synthesis of a 1,2-disubstituted 6-azaindole.

Step-by-Step Methodology:

  • Sonogashira Coupling: To a solution of 3,4-dibromopyridine (1.0 mmol) in toluene (5 mL) is added phenylacetylene (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (3.0 mmol). The mixture is stirred at 80 °C for 12 hours under an inert atmosphere. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-bromo-4-(phenylethynyl)pyridine.

  • C-N Coupling and Cyclization: The intermediate from Step 1 (1.0 mmol) is dissolved in dioxane (5 mL). Benzylamine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol) are added. The reaction vessel is sealed and heated to 100 °C for 24 hours. After cooling, the mixture is filtered through celite and concentrated. The residue is purified by column chromatography to afford the desired 1-benzyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine. Yields for this sequence can reach up to 80%. [6]

Conclusion

The synthesis of substituted 6-azaindoles has evolved significantly from adaptations of classical indole syntheses to highly efficient and versatile transition-metal-catalyzed methods. While classical routes like the Fischer and Hemetsberger-Knittel syntheses remain valuable for specific substitution patterns, modern palladium-catalyzed cross-coupling and annulation strategies offer superior functional group tolerance, milder conditions, and generally higher yields. The continued development of C-H activation methodologies promises even more atom-economical and streamlined approaches in the future. The choice of synthetic strategy is a critical decision in any drug discovery program; by understanding the underlying mechanisms, advantages, and limitations of each route, researchers can more effectively navigate the chemical landscape to access these vital medicinal chemistry scaffolds.

References

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]

  • Palladium-Catalyzed α-Heteroarylation Route to 4-, 5-, 6- and 7-Azaindoles. Synfacts. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Revista Virtual de Química. Available at: [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF. ResearchGate. Available at: [Link]

  • Regioselective access to 5‐ and 6‐azaindoles. ResearchGate. Available at: [Link]

  • The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Request PDF. ResearchGate. Available at: [Link]

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF. ResearchGate. Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

  • Synthesis of substituted 5-, 6-, and 7-azaindoles via Hemetsberger–Knittel reaction. ResearchGate. Available at: [Link]

  • Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. Available at: [Link]

  • Synthesis of 5-, 6- and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes. Semantic Scholar. Available at: [Link]

  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. Available at: [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available at: [Link]

  • Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. Available at: [Link]

  • Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. PMC. Available at: [Link]

  • Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society. Available at: [Link]

  • Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Available at: [Link]

  • Preparation of 6-azaoxindole (6-azaindol-2(3H)-one) and substituted derivatives. ResearchGate. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail?. PMC. Available at: [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link]

  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. Available at: [Link]

  • Rh(III)-catalyzed 7-azaindole synthesis via C-H activation annulative coupling of aminopyridines with alkynes. [PDF]. Available at: [Link]

Sources

Structural Determination & Crystallographic Profiling of Methyl 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the structural characterization of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 870235-32-8) and its derivatives.[1] It addresses the critical challenge of regiochemical ambiguity in azaindole synthesis and provides a comparative analysis against isomeric alternatives.

Executive Summary: The Regiochemistry Challenge

In medicinal chemistry, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a potent bioisostere of indole and 7-azaindole, widely used in kinase inhibitors (e.g., JAK, MASP-2 pathways). However, the synthesis of substituted 6-azaindoles often involves cyclization steps that yield isomeric mixtures (e.g., [2,3-c] vs. [3,2-c] or [2,3-b] fusions).

Standard analytical techniques like 1H-NMR are often insufficient for definitive assignment due to:

  • Lack of coupling partners: The quaternary carbons at the ring fusion prevent scalar coupling correlations (COSY/NOESY) from providing unambiguous connectivity.[1]

  • Signal Overlap: Proton signals on the pyridine ring often overlap with those of isomeric byproducts.[1]

X-ray crystallography serves as the "Gold Standard" for performance in this context, offering absolute structural proof.[1] This guide compares the crystallographic behavior of the target [2,3-c] scaffold against its common alternative, the [2,3-b] isomer (7-azaindole).

Comparative Analysis: 6-Azaindole vs. Alternatives

The Product: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate[1][2]
  • Core Structure: 6-Azaindole (Pyridine Nitrogen at position 6).[1]

  • Key Feature: The N6 atom acts as a hydrogen bond acceptor, while the pyrrole N1 is a donor.[1] This creates a specific "linear" or "tape-like" supramolecular assembly in the crystal lattice.[1]

  • Utility: Critical intermediate for introducing functionality at C4 (via Suzuki/Buchwald coupling) and C2 (ester modification).[1]

The Alternative: [2,3-b] Isomer (7-Azaindole)[1][3][4]
  • Core Structure: 7-Azaindole (Pyridine Nitrogen at position 7).[1][2]

  • Crystal Behavior: Typically forms centrosymmetric dimers (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     motif) due to the proximity of N1 and N7.
    
  • Comparison: The [2,3-c] isomer cannot form this specific dimer geometry due to the distal position of N6, leading to distinct solubility and melting point profiles.

Performance Matrix: SC-XRD vs. NMR
FeatureSC-XRD (Recommended) 1H/13C NMR (Alternative)
Regiochemistry Absolute (Defines N-position unambiguously)Ambiguous (Requires complex HMBC interpretation)
Tautomerism Resolved (Locates H on Pyrrole N1)Dynamic (Signals broad due to exchange)
Sample Req. Single Crystal (>0.1 mm)Solution (>1 mg)
Outcome 3D Coordinates & Packing InteractionsConnectivity Map (2D)

Experimental Protocol: Crystallization & Data Collection

Phase 1: Crystal Growth (Vapor Diffusion)

The high polarity of the ester and pyridine nitrogen requires a biphasic solvent system to slow nucleation.[1]

  • Dissolution: Dissolve 15 mg of the crude derivative in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if cloudy.[1]

  • Antisolvent Layering: Carefully layer 1.0 mL of Hexane or Pentane on top of the denser organic layer.[1] Do not mix.

  • Incubation: Seal the vial with parafilm, poke a single pinhole for slow evaporation, and store at 4°C in a vibration-free environment.

  • Observation: Birefringent prisms or needles typically appear within 48–72 hours.[1]

Phase 2: Data Collection Strategy
  • Source: Mo-Kngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom (
    
    
    mm
    
    
    ).
  • Temperature: Collect at 100 K (cryostream) to reduce thermal motion of the ester methyl group and improve resolution.

  • Resolution: Aim for

    
     Å or better to resolve the C=O vs C-O bond lengths clearly.
    
Phase 3: Refinement (SHELXL)[1]
  • Bromine Handling: The heavy atom (Br) will dominate the Patterson map.[1] Locate Br first to phase the remaining light atoms.[1]

  • Disorder: Check the methyl ester group for rotational disorder. If present, model with split positions (A/B parts).[1]

  • Validation: Verify the Flack parameter if a chiral auxiliary was used; for this achiral molecule, focus on the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     value (< 5% is acceptable).
    

Structural Logic & Workflow

The following diagram illustrates the decision pathway for using X-ray crystallography to resolve isomeric ambiguity in azaindole synthesis.

G Start Crude Synthesis Product (Isomeric Mixture) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Decision Ambiguous Ring Fusion? (Overlapping Signals) NMR->Decision Route_A NOESY/HMBC (Often Inconclusive) Decision->Route_A No Route_B Crystallization (DCM/Hexane Layering) Decision->Route_B Yes (Critical) XRD SC-XRD Data Collection (Mo Source, 100K) Route_B->XRD Solve Structure Solution (Direct Methods) XRD->Solve Result_C [2,3-c] Isomer (6-Azaindole) Linear H-Bonds Solve->Result_C N at Pos 6 Result_B [2,3-b] Isomer (7-Azaindole) Dimeric H-Bonds Solve->Result_B N at Pos 7

Figure 1: Workflow for resolving regiochemical ambiguity in azaindole synthesis using X-ray crystallography.

Supramolecular Architecture Comparison

The crystal packing is the definitive differentiator between the [2,3-c] and [2,3-b] isomers.

Packing cluster_0 7-Azaindole ([2,3-b]) cluster_1 6-Azaindole ([2,3-c]) Dimer Centrosymmetric Dimer (R2,2(8) Motif) N7 N7...H-N1 Dimer->N7 Comparison Packing dictates solubility & MP N7->Comparison Chain Linear Chain / Tape (C(6) Motif) N6 N6...H-N1 Chain->N6 N6->Comparison

Figure 2: Schematic comparison of hydrogen bonding motifs. The [2,3-c] isomer forms linear chains (right), unlike the dimers of the [2,3-b] isomer (left).

References

  • Compound Data : Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. CAS No. 870235-32-8.[1][3] Common Chemistry (CAS).[1] Link[1]

  • Patent Context : Masp-2 Inhibitors and Methods of Use. Patent CN115103709A.[1] (Describes the synthesis and utility of the title compound as an intermediate). Link

  • Structural Methodology : Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI Molecules. (Provides comparative crystallographic data for the isomeric 7-azaindole class). Link[1]

  • Scaffold Comparison : Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Journal of Medicinal Chemistry. (Discusses the bioisosteric replacement and structural implications). Link

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

[1][2]

Introduction & Compound Profile

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a halogenated azaindole derivative.[1][2] In drug discovery, this structural motif (6-azaindole) is a critical scaffold for kinase inhibitors and other bioactive small molecules.[2]

Because specific toxicological data for this precise intermediate is often sparse in public registries, this guide utilizes the Precautionary Principle and Read-Across Assessment .[2] We treat this compound as a potent bioactive agent with significant irritation potential, derived from the known hazards of structurally similar halogenated azaindoles (e.g., 7-azaindole derivatives).[2]

Physicochemical & Hazard Profile
PropertyDescription
Physical State Solid (Off-white to yellow powder)
Solubility Low in water; Soluble in DMSO, DMF, chlorinated solvents
Primary Hazards H315 (Skin Irritation), H319 (Severe Eye Irritation), H335 (Respiratory Irritation)
Inferred Risks H302/H312 (Harmful if swallowed/contact).[1][2] The bromine substituent increases lipophilicity, potentially enhancing skin absorption relative to the non-halogenated parent.[2]

The PPE Defense System (Personal Protective Equipment)[2][3]

Effective protection relies on a redundancy model (layers of defense) rather than a single barrier.[2]

A. Respiratory Protection (Critical)

The primary route of exposure for this compound is inhalation of dust during weighing or aerosol during transfer.[2]

  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Hood (HEPA filtered).[2]

  • Secondary Defense: If hood containment is breached or maintenance is required:

    • Minimum: N95 disposable respirator (for nuisance dust).[2]

    • Recommended: Half-face respirator with P100 (HEPA) cartridges if handling >500mg or if dust generation is visible.[1][2]

B. Dermal Protection (Glove Permeation Strategy)

Halogenated organic compounds can permeate standard latex quickly.[2] The "Bromo" group and the ester functionality require specific barrier materials.[2]

  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[2]

  • Protocol: Double Gloving is mandatory.[2]

    • Inner Glove: Standard Nitrile (Bright color, e.g., blue/purple).[2]

    • Outer Glove: Extended cuff Nitrile or Neoprene (Darker color).[2]

    • Logic: This allows immediate visual detection of tears (color contrast) and creates a sacrificial layer against solvent vehicles (DMSO/DCM) often used with this reactant.[2]

  • Change Frequency: Immediately upon splash contact; routinely every 2 hours of continuous use.

C. Ocular & Body Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are preferred over safety glasses due to the fine nature of the powder, which can drift around standard lenses.[2]

  • Body: Tyvek® lab coat or sleeve covers are recommended when handling quantities >1g to prevent dust accumulation on fabric lab coats, which can lead to secondary exposure outside the lab.[2]

Operational Workflow: Step-by-Step

This protocol is designed to minimize static discharge (a common issue with ester-functionalized heterocycles) and prevent aerosolization.[1][2]

Phase 1: Preparation & Weighing[1]
  • Static Control: Place an ionizing fan or anti-static gun near the balance inside the fume hood.[2] Azaindole esters are often "fly-away" powders.[1][2]

  • Taring: Tare the receiving vessel (vial/flask) before opening the source container.

  • Transfer: Use a disposable anti-static spatula.[2] Do not pour from the bottle.

  • Closure: Wipe the threads of the source bottle with a dry Kimwipe inside the hood before recapping to prevent grinding the chemical in the cap threads (potential for friction-induced degradation or aerosol release).[2]

Phase 2: Reaction Setup (Solubilization)[1][2]
  • Solvent Addition: Add solvent (e.g., DMSO, DMF) slowly down the side of the vessel.[2]

  • Exotherm Check: While this ester is relatively stable, the azaindole nitrogen can be basic.[2] If using acidic conditions or reactive electrophiles, monitor for mild exotherms.[2]

  • Sealing: Parafilm or cap immediately after addition.[2]

Phase 3: Decontamination[1]
  • Surface Wipe: Wipe the balance area with a solvent-dampened towel (Ethanol or Isopropanol) followed by a soap-water wipe.[1][2]

  • Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[2]

Visualized Safety Workflow (Logic Diagram)

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop-Check" points that prevent exposure.

SafetyProtocolStartSTART: Handling RequestRiskAssessRisk Assessment:Check Quantity & FormStart->RiskAssessPPE_CheckPPE Verification:Double Nitrile + GogglesFume Hood Flow > 100 fpmRiskAssess->PPE_CheckConfirmedWeighingWeighing Procedure:Use Anti-Static GunInside Hood OnlyPPE_Check->WeighingSpill_DecisionSpill Occurred?Weighing->Spill_DecisionCleanUpSpill Response:1. Evacuate Area2. Don P100 Respirator3. Absorb with PadsSpill_Decision->CleanUpYESSolubilizationSolubilization:Add Solvent Slowly(Avoid Aerosol)Spill_Decision->SolubilizationNOWasteDisposal:Solid: Hazardous BinLiquid: Halogenated WasteCleanUp->WasteSolubilization->Waste

Caption: Operational logic flow for handling methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, highlighting critical decision nodes for spills and waste routing.

Waste Disposal & Emergency Response

Waste Management

This compound contains a bromine atom and a nitrogen heterocycle.[2] It must not be disposed of down the drain.[2]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Solid Hazardous Waste bin (often yellow or red bag).[2]

  • Liquid Waste:

    • If dissolved in DMSO/DMF/DCM: Dispose in Halogenated Organic Waste stream.[2]

    • Note: Even though the solvent might be non-halogenated (like DMSO), the presence of the brominated solute classifies the mixture as halogenated for incineration purposes in many jurisdictions.[2]

Emergency First Aid[2]
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3] The ester group can hydrolyze to the acid in the eye, causing sustained irritation.[2] Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use ethanol to wash skin (this increases absorption).[2]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2]

References

  • PubChem. (2025).[2] Methyl 4-bromo-1H-pyrrole-2-carboxylate (Analog Read-Across Data).[1][2][7] National Library of Medicine.[2] Retrieved from [Link][2]

  • National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link][2]

  • ECHA (European Chemicals Agency). (2025).[2] C&L Inventory: Halogenated Pyrrole Derivatives. Retrieved from [Link][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.